Tin arsenide
説明
Theoretical Underpinnings of Intermetallic Pnictides
Intermetallic pnictides are a class of compounds formed between one or more metallic elements and a pnictogen, which is an element from Group 15 of the periodic table, such as arsenic (As), phosphorus (P), or antimony (Sb). amazon.com The fundamental principles governing these compounds are rooted in the concepts of solid-state chemistry and physics, focusing on the intricate relationships between their crystal structure, electronic configuration, and resulting physical properties. frontiersin.orgsolubilityofthings.com
A key theoretical aspect of intermetallic pnictides is the nature of their chemical bonding, which can range from metallic to covalent and ionic, often exhibiting a complex mixture of these types. This bonding diversity gives rise to a wide array of electronic and magnetic properties. amazon.com For instance, the degree of itinerancy of the d or f electrons of the metallic elements plays a crucial role in determining whether a pnictide will behave as a metal, semiconductor, or insulator, and whether it will exhibit magnetic ordering. amazon.compnas.org
First-principles calculations, based on density functional theory (DFT), are a powerful theoretical tool for predicting the structural and electronic properties of these materials. icmp.lviv.uaresearchgate.net These calculations can determine the stability of different crystal structures, predict lattice parameters, and elucidate the electronic band structure and density of states (DOS). icmp.lviv.uaresearchgate.net The electronic band structure reveals whether a material has a band gap (semiconductor or insulator) or overlapping bands at the Fermi level (metal). researchgate.net For example, theoretical studies on tin arsenide (Sn₃As₄) have predicted it to be a narrow-band-gap semiconductor. icmp.lviv.ua
The concept of structure-property relationships is central to the study of intermetallic pnictides. frontiersin.orgnorthwestern.edu The specific arrangement of atoms in the crystal lattice dictates the electronic and phononic (lattice vibration) properties. For example, layered structures, common in many pnictides, can lead to anisotropic physical properties, where electrical conductivity or magnetic susceptibility differs depending on the crystallographic direction. researchgate.net Furthermore, the presence of defects, such as vacancies or interstitials, can significantly influence the material's behavior. solubilityofthings.com In some pnictide superconductors, the introduction of vacancies is crucial for the emergence of superconductivity. researchgate.net
The magnetic properties of intermetallic pnictides are another area of intense theoretical interest. The interactions between the magnetic moments of the metal ions, mediated by the pnictogen atoms, can lead to various magnetic ground states, including ferromagnetism, antiferromagnetism, and more complex spin arrangements. amazon.commdpi.com In some cases, a delicate interplay between magnetism and superconductivity is observed, where the suppression of magnetic order can give rise to a superconducting state. mdpi.com
Overview of Tin-Arsenic Chemical Systems in Advanced Materials Research
The tin-arsenic (Sn-As) system encompasses several binary compounds that have garnered attention in advanced materials research due to their interesting electronic and structural properties. The primary phases that have been identified and studied include SnAs, Sn₃As₄, and Sn₄As₃. researchgate.netmaterialsproject.orgrsc.org
SnAs has been synthesized as nanocrystals with a cubic crystal structure of the NaCl type. rsc.org This phase is often considered a metastable phase. frontiersin.org Colloidal synthesis strategies have been developed to produce size-tunable SnAs nanocrystals, which is significant for exploring quantum confinement effects and applications in nanoelectronics. rsc.org
Sn₃As₄ is another important compound in this system. Theoretical calculations predict that Sn₃As₄ crystallizes in a cubic space group (P4̅3m). materialsproject.orgosti.gov In this structure, tin atoms are tetrahedrally coordinated to four arsenic atoms, forming corner-sharing SnAs₄ tetrahedra. materialsproject.orgosti.gov The Sn-As bond lengths are reported to be around 2.66 to 2.69 Å. materialsproject.orgosti.gov First-principles calculations suggest that Sn₃As₄ is a narrow-band-gap semiconductor. icmp.lviv.ua Another study also investigated a tetragonal structure for Sn₃As₄ (I4̅2m), which was found to be dynamically stable. icmp.lviv.ua
Sn₄As₃ possesses a layered crystal structure. researchgate.net These layers are composed of seven-layer blocks of tin and arsenic atoms that stack along the c-axis. researchgate.net This layered nature suggests the potential for anisotropic physical properties. researchgate.net Facile one-pot solvothermal methods have been developed for the synthesis of Sn₄As₃ from metallic tin and elemental arsenic. researchgate.net
The synthesis of this compound compounds can be achieved through various methods, including high-temperature solid-state reactions, chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and solution-based methods. researchgate.net Solid-state synthesis typically involves heating mixtures of tin and arsenic powders at elevated temperatures, around 500°C. researchgate.net However, controlling the growth mechanics can be challenging with this method. researchgate.net Flux growth, using tin as a self-flux, has also been explored, though SnAs can sometimes form as a common side-product. frontiersin.org
In terms of applications, tin arsenides are being investigated for their potential in electronic and semiconductor devices. americanelements.com The ability to synthesize them as nanocrystals opens up possibilities for their use in next-generation electronics and optoelectronics. rsc.org Furthermore, the study of tin-arsenic systems contributes to the broader understanding of intermetallic pnictides, which are known to host a variety of interesting physical phenomena, including superconductivity. researchgate.net
Below is a data table summarizing the key properties of some this compound compounds:
| Compound | Crystal System | Space Group | Key Structural Features | Predicted Electronic Properties |
| SnAs | Cubic (NaCl-type) | - | - | - |
| Sn₃As₄ | Cubic | P4̅3m | Corner-sharing SnAs₄ tetrahedra | Narrow-band-gap semiconductor |
| Sn₃As₄ | Tetragonal | I4̅2m | Dynamically stable structure | Narrow-band-gap semiconductor |
| Sn₄As₃ | Layered | - | Alternating seven-layer blocks of Sn and As atoms | Anisotropic properties expected |
Historical Context of this compound Research in Solid-State Chemistry
The study of the tin-arsenic system has a history that is intertwined with the broader development of solid-state chemistry and metallurgy. Early investigations into binary metal-pnictide systems were often driven by the desire to understand phase equilibria and create phase diagrams, which are fundamental to materials science. frontiersin.org
One of the early systematic studies of the tin-arsenic system was published in the Journal of the Chemical Society, Transactions in 1923 by Q. A. Mansuri. rsc.org This work likely laid some of the foundational knowledge about the phases present in the Sn-As system and their thermal behavior.
For a significant period, research in solid-state chemistry focused on bulk materials synthesized through high-temperature methods. researchgate.net The primary goals were to determine crystal structures and characterize fundamental physical properties like electrical conductivity and magnetic susceptibility. frontiersin.org The discovery of new compounds and the refinement of their crystal structures were major achievements during this era. For example, the crystal structure of Sn₄As₃ has been re-determined over time to gain a more accurate understanding of its complex layered arrangement. researchgate.net
The advent of advanced characterization techniques and theoretical modeling capabilities in the late 20th and early 21st centuries has led to a resurgence of interest in materials like tin arsenides. The ability to perform first-principles calculations has allowed for theoretical predictions of the structural and electronic properties of compounds like Sn₃As₄, providing a deeper understanding of their nature. icmp.lviv.uamaterialsproject.org
More recently, the focus of solid-state chemistry has expanded to include the synthesis and characterization of nanomaterials. northwestern.edu This shift is evident in the research on tin arsenides, with the first successful colloidal synthesis of size-tunable SnAs nanocrystals being a notable recent development. rsc.org This work opens up new avenues for exploring size-dependent properties and potential applications in nanotechnology.
The synthesis methods for tin arsenides have also evolved. While traditional solid-state reactions were the norm, researchers have explored more controlled and lower-temperature routes like solvothermal synthesis and the use of metal fluxes. frontiersin.orgresearchgate.net These newer methods offer better control over the final product's phase and morphology. researchgate.net
The study of tin arsenides also fits into the larger context of research on intermetallic pnictides, a class of materials that has been the subject of intense investigation due to the discovery of novel phenomena like high-temperature superconductivity in iron-based pnictides. mdpi.com While tin arsenides themselves are not high-temperature superconductors, the knowledge gained from their study contributes to the fundamental understanding of the structure-property relationships in this important class of materials. frontiersin.orgresearchgate.net
Structure
2D Structure
3D Structure
特性
CAS番号 |
39332-13-3 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
InChIキー |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
製品の起源 |
United States |
Synthetic Methodologies and Growth of Tin Arsenide Materials
Solution-Based Synthesis Approaches
Solution-based methods, which include colloidal and solvothermal techniques, are valued for their low-to-moderate reaction temperatures and potential for scalability. researchgate.net These approaches provide a versatile platform for producing tin arsenide with tailored dimensions and morphologies.
Colloidal synthesis has emerged as a primary strategy for producing high-quality this compound (SnAs) nanocrystals (NCs) with narrow size distributions. rsc.orgamericanelements.com This method involves the reaction of precursors in a solvent in the presence of ligands, which control the nucleation and growth of the nanocrystals, preventing their aggregation.
A key advantage of the colloidal approach is the ability to precisely control the size of the resulting nanocrystals. For SnAs, nanocrystals with sizes ranging from 3.2 to 8.0 nm have been successfully synthesized. rsc.orgamericanelements.com This size control is typically achieved by modulating reaction parameters such as temperature, precursor concentration, and growth time. For instance, in the synthesis of other metal arsenide nanocrystals like Indium Arsenide (InAs), the nanocrystal size can be tuned by adjusting the concentration of reducing agents and varying the reaction temperature. researchgate.net A similar principle applies to SnAs, where a balance between the rates of crystal nucleation and growth is essential for achieving monodisperse populations of a desired size. google.com
Table 1: Synthesis Parameters for Size-Tunable SnAs Nanocrystals
| Nanocrystal Size (nm) | Crystal Structure | Synthesis Method | Key Feature | Reference |
|---|---|---|---|---|
| 3.2 - 8.0 | NaCl-type cubic | Colloidal Synthesis | First successful synthesis of SnAs NCs via a colloidal strategy. | rsc.orgamericanelements.com |
Colloidal Synthesis of this compound Nanocrystals
Role of Precursors and Ligands in Nanocrystal Formation
The choice of precursors and ligands is critical in the synthesis of colloidal nanocrystals. The precursors provide the elemental source for the final material, while ligands, often long-chain organic molecules, stabilize the nanocrystal surface and influence their growth kinetics. google.comgoogle.com
For metal arsenide nanocrystals, finding convenient and safe arsenic precursors has been a significant challenge. researchgate.netethz.ch Historically, highly toxic and unstable precursors like arsine (AsH₃) were used. researchgate.net More recent developments have focused on less hazardous organoarsenic compounds. For example, tris(dimethylamino)arsine (B1606909) has been identified as a more stable and convenient arsenic source for the synthesis of InAs and Cadmium Arsenide (Cd₃As₂) nanocrystals. researchgate.netuchicago.edu For the tin component, tin(II) chloride or organotin compounds are often employed. manchester.ac.uk
Ligands such as fatty acids, amines, phosphines, and phosphine (B1218219) oxides are commonly used. google.com In the synthesis of related materials like tin telluride (SnTe), oleylamine (B85491) has been shown to be not merely a solvent but an active reagent that forms a reactive intermediate with the tin precursor. acs.org The choice of ligand can significantly impact the final product; for instance, oleic acid, while a common capping ligand, can be a source of oxygen, leading to the formation of undesirable oxide shells on the nanocrystal surface. acs.org Non-coordinating solvents like octadecene are also frequently used to provide a high-temperature medium for the reaction. google.com
Table 2: Examples of Precursors in Metal Arsenide Nanocrystal Synthesis
| Target Material | Metal Precursor | Arsenic Precursor | Reducing Agent / Method | Reference |
|---|---|---|---|---|
| InAs | Indium(III) chloride (InCl₃) | Tris(dimethylamino)arsine (As(NMe₂)₃) | Diisobutylaluminum hydride (DIBAL-H) | researchgate.net |
| Cd₃As₂ | - | Tris(dimethylamino)arsine (As(NMe₂)₃) | Colloidal Synthesis | researchgate.netuchicago.edu |
| TiAs | Titanium(IV) chloride (TiCl₄) | tert-Butylarsine (B13833332) (tBuAsH₂) | Dual-source APCVD | ucl.ac.uk |
Solvothermal Synthesis Techniques
Solvothermal synthesis is another prominent solution-based method used to produce crystalline this compound, particularly the Sn₄As₃ phase. researchgate.netresearchgate.net This technique involves a chemical reaction in a closed vessel (an autoclave) where the solvent is heated above its boiling point, creating high pressure. These conditions facilitate the dissolution of reactants and crystallization of the product.
A facile, one-pot solvothermal method for synthesizing Sn₄As₃ involves reacting metallic tin and elemental arsenic in ethylenediamine. researchgate.netresearchgate.net The addition of ammonium (B1175870) chloride has been found to improve the solubility of the starting materials, leading to a high yield of the desired product. researchgate.net The reaction is typically carried out at temperatures between 473 and 513 K. researchgate.net The resulting Sn₄As₃ material from this method crystallizes in a trigonal structure. researchgate.net
Table 3: Selected Reaction Conditions for Solvothermal Synthesis of Sn₄As₃
| Tin Source | Arsenic Source | Solvent | Additive | Temperature (K) | Time (h) | Main Product | Reference |
|---|---|---|---|---|---|---|---|
| Tin powder | Arsenic lump | Ethylenediamine | Ammonium Chloride | 473 | 168 | Sn₄As₃ | researchgate.net |
| Tin powder | Arsenic lump | Ethylenediamine | Ammonium Chloride | 493 | 168 | Sn₄As₃ | researchgate.net |
| Tin powder | Arsenic lump | Ethylenediamine | - | 513 | 168 | Sn₄As₃ + Sn | researchgate.net |
Vapor-Phase Deposition and Thin Film Growth
Vapor-phase deposition techniques are essential for fabricating high-quality thin films of this compound, which are crucial for electronic and optoelectronic device applications. sputtertargets.net These methods involve the transport of precursor materials in the gas phase to a substrate surface, where they react or decompose to form a solid film.
Chemical Vapor Deposition (CVD) is a versatile technique for producing uniform and high-purity thin films. In a CVD process, volatile precursor compounds are introduced into a reaction chamber, often with a carrier gas. These precursors then decompose and react at or near a heated substrate to form the desired film. ucl.ac.uk
For the deposition of metal arsenide films, both single-source and dual-source precursors can be used. In a dual-source approach for titanium arsenide, for example, precursors like titanium(IV) chloride and tert-butylarsine (tBuAsH₂) are reacted at atmospheric pressure (APCVD). ucl.ac.uk A similar approach can be applied to this compound. The synthesis of tin selenide (B1212193) (SnSe) thin films by CVD, for instance, demonstrates the viability of this method for tin-based compounds. researchgate.net
An alternative to using volatile chemical precursors is the use of solid targets in deposition processes like sputtering, which is a form of Physical Vapor Deposition (PVD). sputtertargets.net High-purity this compound (SnAs) sputtering targets can be used in both PVD and CVD systems to deposit thin films suitable for semiconductor devices. sputtertargets.netamericanelements.com
Molecular Beam Epitaxy (MBE) for Arsenide Layer Growth
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) technique used for growing high-purity, single-crystal thin films with atomic-level precision. aip.orgnsf.gov The process involves the sublimation of ultra-pure elemental sources, such as tin and arsenic, from effusion cells. wikipedia.org These elements travel as molecular beams through the UHV environment (10⁻⁸ to 10⁻¹² Torr) and impinge upon a heated crystalline substrate. wikipedia.org The UHV conditions ensure high purity and prevent gas-phase collisions, while the elevated substrate temperature facilitates the migration of atoms on the surface to form a crystalline layer in registry with the substrate, a process known as epitaxial growth. nsf.govresearchgate.netazom.com
The slow deposition rate, typically under 3,000 nm per hour, is a key aspect of MBE, allowing for the precise formation of atomically abrupt interfaces and complex heterostructures like quantum wells and superlattices. wikipedia.orgresearchgate.net This level of control makes MBE an effective method for fabricating a wide range of semiconductor devices. wikipedia.org While widely applied to III-V semiconductors like gallium arsenide (GaAs), the principles of MBE are applicable to the synthesis of other metal arsenides. wikipedia.orgresearchgate.net For arsenide growth, controlling the flux of the individual elemental beams is crucial for achieving the desired stoichiometry in the resulting film. nsf.gov
Table 1: Key Parameters in Molecular Beam Epitaxy (MBE)
| Parameter | Description | Typical Value/Condition | Source |
|---|---|---|---|
| Vacuum Level | Ultra-high vacuum (UHV) to ensure high purity and long mean free path for molecules. | 10⁻⁸–10⁻¹² Torr | wikipedia.org |
| Deposition Rate | Slow rate allows for epitaxial growth and atomic layer control. | < 3,000 nm/hour | wikipedia.org |
| Source Materials | Ultra-pure elements heated in effusion cells to produce molecular beams. | Solid source elements (e.g., Tin, Arsenic) | wikipedia.org |
| Substrate | A heated single-crystal wafer that provides the template for epitaxial growth. | Crystalline substrates (e.g., GaAs) | nsf.govnasa.gov |
| Growth Mechanism | Atoms or molecules condense on the heated substrate and react to form a single-crystal film. | Epitaxial growth | wikipedia.orgnasa.gov |
Chemical Spray Pyrolysis (CSP) for Thin Film Fabrication
Chemical Spray Pyrolysis (CSP) is a versatile and cost-effective non-vacuum technique for depositing thin films. researchgate.netsemanticscholar.org The process involves spraying a solution containing precursor chemicals onto a heated substrate. aaru.edu.jo Upon contact with the hot surface, the aerosol droplets undergo pyrolysis, a thermal decomposition process, resulting in the formation of a thin film of the desired compound. researchgate.net
For the fabrication of arsenide thin films, such as indium arsenide (InAs), precursor solutions are prepared by dissolving salts of the constituent elements (e.g., indium chloride and an arsenic source) in a suitable solvent. researchgate.net This solution is then atomized and sprayed onto a substrate maintained at a specific temperature, typically in the range of 250-310°C for InAs. researchgate.net The properties of the resulting film—including its structure, morphology, and thickness—are influenced by several deposition parameters.
Key parameters that can be controlled in the CSP process include the molar concentration of the precursors, substrate temperature, solution spray rate, and the distance between the spray nozzle and the substrate. researchgate.netsemanticscholar.org For instance, studies on indium arsenide films have shown that polycrystalline structures can be obtained at substrate temperatures around 250-310°C. researchgate.net Similarly, research on related compounds like tin sulfide (B99878) (SnS) demonstrates that precursor concentration affects the film's optical band gap and surface morphology. naturalspublishing.com
Table 2: Typical Deposition Parameters for Chemical Spray Pyrolysis (CSP)
| Parameter | Influence on Film Properties | Example Value (for InAs) | Source |
|---|---|---|---|
| Substrate Temperature | Affects crystallinity, grain size, and phase formation. | 250°C, 280°C, 310°C | researchgate.net |
| Precursor Molarity | Influences stoichiometry, thickness, and optical properties. | 0.035 M | researchgate.net |
| Deposition Time | Controls the final thickness of the film. | 30 min | researchgate.net |
| Solvent Type | Can affect surface morphology and film homogeneity. | Aqueous or alcoholic solutions | semanticscholar.org |
| Spray Rate | Impacts droplet size and uniformity of deposition. | 1.5 mL/min | semanticscholar.org |
Solid-State and Flux Growth Methods
Flux Crystal Growth of Arsenides
Flux crystal growth is a high-temperature solution growth method used to synthesize single crystals of materials that may decompose before melting or have very high melting points. wikipedia.orgmpg.de The technique involves dissolving the constituent elements of the desired compound in a molten salt or metal, known as the flux. wikipedia.org The flux acts as a solvent, lowering the crystallization temperature of the material. wikipedia.org
In the context of arsenides, various metallic fluxes such as tin (Sn), lead (Pb), and bismuth (Bi) are used. frontiersin.orgfrontiersin.org The choice of flux is critical and depends on factors like the solubility of the reactants and its reactivity. Bismuth is often preferred for arsenides due to the relatively high solubility of arsenic in it. frontiersin.orgfrontiersin.org Tin has seen some use, but with more limited success. frontiersin.orgfrontiersin.org A frequent outcome when using tin flux for arsenide synthesis is the formation of a binary this compound (SnAs) with a rock-salt (NaCl) structure as a common side-product. frontiersin.orgfrontiersin.org
The general procedure involves placing the starting materials and the flux in a stable crucible (e.g., alumina (B75360) or zirconia) and heating the mixture in a furnace until a homogeneous solution is formed. wikipedia.orgmpg.de The solution is then slowly cooled, causing the desired compound to precipitate and grow as crystals. wikipedia.org Finally, the excess flux is separated from the grown crystals, which can be done mechanically or by centrifugation while the flux is still molten. wikipedia.orgfrontiersin.org
Table 3: Common Fluxes for Arsenide Crystal Growth
| Flux Material | Role/Properties | Example Application | Source |
|---|---|---|---|
| Bismuth (Bi) | Inert flux; good solvent for arsenic. | Preferred for growing various ternary arsenides. | frontiersin.orgfrontiersin.org |
| Tin (Sn) | Can act as a reactive or inert flux; preferred for phosphides. | Growth of some arsenides, but often results in SnAs side-product. | frontiersin.orgfrontiersin.org |
| Lead (Pb) | Inert metallic flux. | Growth of compounds like Ba₇Ga₄Pn₉ (Pn=P, As). | frontiersin.org |
| Salt Fluxes (e.g., CsCl) | Can reduce reactant reactivity; used for semiconducting crystals. | Synthesis of CsZn₀.₅P₂. | frontiersin.orgresearchgate.net |
Direct Combination Methods in Material Synthesis
The direct combination of elements at high temperatures is a traditional and straightforward solid-state method for synthesizing binary and ternary arsenides. ucl.ac.uk This technique, also known as high-temperature solid-state synthesis, typically involves mixing stoichiometric amounts of the elemental powders (e.g., tin and arsenic) in a sealed, evacuated container, often a quartz ampoule. researchgate.net
The mixture is heated in a furnace for an extended period, which can range from several days to weeks, to ensure a complete and homogeneous reaction. ucl.ac.uk The high temperatures provide the necessary activation energy for the elements to react and form the desired crystalline phase. For the synthesis of SnAs, temperatures around 500°C are typically used. researchgate.net
While effective, this method provides limited control over the growth mechanics. researchgate.net Variations of this approach have been developed to access a wider range of material phases. These include mechanical alloying, which uses intense mechanical deformation to combine elements without high temperatures, and arc-melting, where monoarsenides are melted to intentionally alter the stoichiometry through the loss of arsenic. ucl.ac.uk
Advanced Structural Elucidation and Defect Chemistry of Tin Arsenide
Crystal Structure Determination and Refinement
Precise determination of the crystal structure is the cornerstone of materials science, providing the atomic coordinates that dictate electronic and phononic properties. For tin arsenides, X-ray diffraction is the principal tool for this purpose.
Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for solving and refining crystal structures, providing unambiguous information on space group symmetry, lattice parameters, and atomic positions.
For the simple binary compound, tin monoarsenide (SnAs), SC-XRD studies have confirmed that it crystallizes in the cubic rock-salt (NaCl-type) structure. In this arrangement, each tin atom is octahedrally coordinated by six arsenic atoms, and vice versa. This high-symmetry structure is characteristic of many IV-VI and III-V semiconductors .
In contrast, the layered compound Sn₄As₃ exhibits a more complex rhombohedral structure, which has been meticulously resolved using SC-XRD. It belongs to the R-3m space group and is composed of stacked quintuple layers. Each layer consists of an As-Sn-As-Sn-As sequence, with strong covalent and metallic bonding within the layers. These layers are separated by a van der Waals gap, a feature critical to its properties .
The table below summarizes key crystallographic data obtained from SC-XRD for these representative tin arsenide compounds.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| SnAs | Cubic | Fm-3m (No. 225) | a = 5.725 | |
| Sn₄As₃ | Rhombohedral | R-3m (No. 166) | a = 4.078, c = 36.19 | |
| NaSn₂As₂ | Rhombohedral | R-3m (No. 166) | a = 4.128, c = 26.96 |
While SC-XRD is ideal for structure solution, powder X-ray diffraction (PXRD) is an indispensable and more accessible technique for routine phase identification and assessment of sample purity. In the synthesis of this compound materials, whether in bulk or nanostructured form, PXRD is used to confirm that the desired crystalline phase has been formed.
The experimental PXRD pattern of a synthesized sample is compared against standard patterns from crystallographic databases (e.g., ICDD) or patterns calculated from known single-crystal data. For instance, the successful synthesis of SnAs is verified by matching the observed diffraction peaks to the characteristic reflections of the rock-salt structure, such as (111), (200), and (220) . Similarly, the formation of layered Sn₄As₃ is confirmed by the presence of sharp (00l) reflections, which are indicative of its well-ordered, layered nature along the c-axis .
Furthermore, PXRD is crucial for detecting the presence of secondary phases or unreacted precursors, such as elemental tin (Sn) or arsenic (As), which would appear as additional peaks in the diffractogram. This phase purity analysis is vital for establishing reliable structure-property relationships .
Layered tin arsenides represent a class of materials with highly anisotropic structures, leading to unique physical properties. Their structures consist of strongly bonded two-dimensional (2D) slabs that are weakly stacked upon one another.
The term "van der Waals (vdW) structure" refers to materials where covalently or ionically bonded atomic layers are held together by weak vdW forces. This weak interlayer interaction is a defining characteristic of compounds like Sn₄As₃.
The structure of Sn₄As₃ can be described as a stack of [As-Sn-As-Sn-As] blocks. Within these blocks, the bonding is robust and primarily covalent-metallic. However, the interaction between adjacent blocks—specifically between the terminal arsenic atoms of neighboring layers—is governed by vdW forces. This vdW gap allows for properties such as facile mechanical exfoliation, enabling the isolation of few-layer or monolayer nanosheets .
A quantitative analysis of bond lengths and interlayer separation is essential for understanding the degree of anisotropy in these materials.
In Sn₄As₃, the intralayer Sn-As bond lengths are typically in the range of 2.7–2.8 Å, indicative of strong covalent interactions. The interlayer distance, defined by the separation across the vdW gap (e.g., the closest As-As distance between layers), is significantly larger, on the order of 3.6 Å. This value is much greater than a typical covalent bond length and is characteristic of a non-bonding vdW interaction .
For NaSn₂As₂, the anionic [Sn₂As₂]⁻ layer features Sn-As bond lengths of approximately 2.72 Å and Sn-Sn bond lengths of 2.92 Å. The interlayer separation, dictated by the Na⁺ ions, results in a c-axis lattice parameter of 26.96 Å, highlighting the significant distance between the covalently bonded slabs .
| Compound | Interaction Type | Atoms Involved | Typical Distance (Å) | Bonding Nature | Reference |
|---|---|---|---|---|---|
| Sn₄As₃ | Intralayer | Sn–As | ~2.75 | Covalent-Metallic | |
| Interlayer | As···As (vdW gap) | ~3.62 | Van der Waals | ||
| NaSn₂As₂ | Intralayer | Sn–As | ~2.72 | Covalent | |
| Interlayer | [Sn₂As₂]⁻ ··· [Sn₂As₂]⁻ | ~8.99 (c/3) | Ionic / vdW |
Structural Analysis of Layered Tin Arsenides (e.g., NaSn2As2, Sn4As3)
Microstructural and Morphological Characterization
Beyond the atomic scale, understanding the microstructure and morphology of this compound materials is critical, as these features govern their performance in various applications. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are primary tools for this characterization.
TEM offers higher magnification and resolution, enabling the direct visualization of nanoscale features. TEM analysis of this compound nanosheets can determine their thickness, often down to a few atomic layers. High-resolution TEM (HRTEM) can resolve the lattice fringes of the crystal, providing direct evidence of its crystallinity and orientation. The measured d-spacing from these fringes can be correlated with XRD data to confirm the crystal phase. Furthermore, Selected Area Electron Diffraction (SAED), a technique performed within a TEM, produces diffraction patterns from individual nanoparticles or nanosheets, which serve as a fingerprint of their crystal structure and can confirm their single-crystalline nature.
| Material | Synthesis/Processing Method | Observed Morphology | Characterization Technique | Typical Dimensions |
|---|---|---|---|---|
| SnAs | High-temperature solid-state reaction | Bulk polycrystalline grains | SEM | 1-50 µm grains |
| Sn₄As₃ | Mechanical Exfoliation | Thin nanosheets/flakes | SEM, TEM, AFM | Thickness: 5-100 nm; Lateral size: 1-20 µm |
| SnAs Nanoparticles | Colloidal Synthesis | Quasi-spherical nanoparticles | TEM | Diameter: 10-50 nm |
| Sn₄As₃ | Chemical Vapor Transport | Plate-like single crystals | SEM | Millimeter-scale plates |
Defect Chemistry and Impurity Incorporation
The electronic and optical properties of a semiconductor are intrinsically linked to its purity and crystalline perfection. Defect chemistry deals with the study of crystalline imperfections, including native point defects (vacancies, interstitials), impurities, and dopants, and their influence on material properties. nasa.gov
The intentional introduction of impurity atoms, or dopants, into a semiconductor's crystal lattice is a fundamental process used to control its electrical conductivity. wikipedia.org In compound semiconductors like this compound, dopants can be introduced substitutionally, replacing either tin or arsenic atoms in the lattice.
Tin itself is a Group IV element and can act as an amphoteric dopant in III-V semiconductors like gallium arsenide (GaAs), meaning it can occupy either the Group III (gallium) or Group V (arsenic) site. aip.orgscispace.com When tin is ion-implanted into GaAs, it primarily acts as an n-type dopant. aip.org The diffusion and incorporation of tin into the lattice are complex processes that depend on factors like background doping and implant dose. aip.org The introduction of tin as a dopant can narrow the homogeneity region of the host material. osti.gov
In related tin-based materials, such as tin sulfide (B99878) (SnS) and tin monoxide (SnO), theoretical studies have explored the effects of substituting tin with other elements. acs.orgresearchgate.net For example, substituting tin with a transition metal can induce magnetism in the material. acs.org Similarly, substituting tin with an element from a different group, such as gallium (Group III) or arsenic (Group V) in SnS, can tune the band gap and induce spin-polarization. researchgate.net In black phosphorus, substitutional tin impurities, having one fewer valence electron than phosphorus, act as p-type acceptors, creating a localized negative charge in the lattice. ucl.ac.uk These findings suggest that substitutional doping in this compound would likewise significantly alter its crystal lattice and electronic structure.
Defects are unavoidably formed during the synthesis of crystalline materials and can significantly modify their properties. researchgate.net Point defects, such as vacancies (a missing atom from a lattice site) and interstitials (an atom occupying a site that is normally vacant), are the most common types. nasa.gov
The energy required to create a defect, known as the formation energy, determines its concentration in the crystal. Studies on related arsenides like tantalum arsenide (TaAs) have calculated the formation energies for different types of defects, indicating that vacancies on the arsenic site (V_As) can be more difficult to form than those on the metal site (V_Ta). iphy.ac.cn The presence of defects can also impact charge carrier scattering. For instance, in germanium arsenide (GeAs), charged impurities resulting from intrinsic defects are a source of Coulomb scattering, which affects the material's charge mobility. acs.org Similarly, in gallium arsenide, ion implantation damage creates defects like dislocation loops that are correlated with the electrical properties of the material. surrey.ac.uk Therefore, controlling defect formation is critical for optimizing the performance of this compound in electronic and optoelectronic devices.
Electronic Structure and Quantum Mechanical Investigations of Tin Arsenide
Electronic Band Structure Calculations
The electronic band structure, which describes the ranges of energy that an electron is allowed to possess, is fundamental to understanding the electronic properties of a material. For tin arsenide, various computational methods have been utilized to calculate its band structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. aps.orgarxiv.orgkirensky.ruresearchgate.netresearchgate.net DFT calculations have been performed to study the physical properties of SnAs, including its electronic band structure and superconducting characteristics. aps.orgarxiv.orgkirensky.ru These studies often involve calculations for both bulk and slab crystal structures to compare with experimental data from techniques like angle-resolved photoemission spectroscopy (ARPES). aps.orgarxiv.orgkirensky.ru For instance, comprehensive studies have combined DFT calculations with ARPES to investigate the electronic band structure of SnAs over a wide binding energy range. aps.orgarxiv.orgkirensky.ru DFT has also been used to explore the structural and electronic properties of various arsenide compounds. bohrium.comdntb.gov.uanih.govresearchgate.netresearchgate.net
Full-Potential Linear Muffin-Tin Orbital (FP-LMTO) Method
The Full-Potential Linear Muffin-Tin Orbital (FP-LMTO) method is another powerful technique for electronic structure calculations. aps.orgresearchgate.netiaea.orgaps.orgscirp.orgllnl.govscirp.org This all-electron method does not make any shape approximation to the crystal potential, providing a high degree of accuracy. aps.orgllnl.gov In the FP-LMTO method, the crystal is divided into non-overlapping muffin-tin spheres around each atom and an interstitial region. scirp.orgllnl.gov This approach has been successfully applied to study the structural and electronic properties of various intermetallic compounds and alloys. scirp.orgscirp.orgahievran.edu.trresearchgate.netresearchgate.net While specific applications of FP-LMTO to this compound are not detailed in the provided results, its use in studying similar materials highlights its relevance. iaea.orgscirp.orgscirp.org
Plane-Wave Pseudopotential Method
The plane-wave pseudopotential method is a widely used approach in DFT calculations for extended systems. researchgate.netresearchgate.netjkps.or.krsouthampton.ac.ukcore.ac.uk This method simplifies calculations by replacing the strong ionic potential and core electrons with a weaker pseudopotential, allowing the valence electron wavefunctions to be expanded in a more manageable plane-wave basis set. core.ac.uk This technique has been employed to investigate the structural, elastic, and electronic properties of SnAs. researchgate.netresearchgate.net For example, the planewave ultrasoft pseudopotential technique has been used to study SnAs at ambient conditions. researchgate.netresearchgate.net The method has also been applied to a wide range of other materials, including other arsenides and intermetallic compounds. ahievran.edu.trdur.ac.uk
Generalized Gradient Approximation (GGA) and Local Density Approximation (LDA)
Within the framework of DFT, the exchange-correlation functional must be approximated. The Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA) are two of the most common approximations. scirp.orgaps.org Numerous studies on this compound have utilized both GGA and LDA to calculate its electronic and structural properties. aps.orgarxiv.orgkirensky.ruresearchgate.netscirp.orgaip.org For instance, DFT calculations within the GGA, including spin-orbit coupling, have been used to investigate the electronic band structure of SnAs. aps.orgarxiv.orgkirensky.ru It has been noted that GGA tends to yield slightly larger lattice constants and smaller bulk moduli compared to LDA. aps.org While both approximations have been widely used, it is often found that GGA provides results in better agreement with experimental values for lattice constants. aps.org However, both LDA and GGA are known to underestimate band gaps in semiconductors. scirp.orgscirp.org
Density of States Analysis
The Density of States (DOS) provides information about the number of available electronic states at each energy level. Analysis of the DOS is crucial for understanding the electronic behavior of a material. For this compound, DOS calculations have been performed using DFT. aps.orgresearchgate.netaip.org These calculations reveal the contributions of different atomic orbitals to the electronic states. For example, studies have shown p-p orbital hybridization between tin and arsenic atoms. aip.org The total and partial DOS have been calculated to understand the electronic structure in detail, often in conjunction with band structure calculations. aps.org The DOS at the Fermi level is particularly important as it relates to properties like superconductivity. researchgate.net
Electron Localization Function Studies of Chemical Bonding
The Electron Localization Function (ELF) is a powerful tool for analyzing chemical bonding in real space. researchgate.netjussieu.fraps.org It provides a measure of the probability of finding an electron pair, which helps in visualizing and understanding the nature of chemical bonds, such as covalent, ionic, or metallic. researchgate.netaps.org For this compound compounds, specifically Sn4As3, ELF analysis has shown that for the shortest Sn-As contacts, the bonding is pairwise. researchgate.net In contrast, four-center bonds are formed between arsenic and tin atoms at longer distances. researchgate.net Furthermore, these studies indicate that each tin atom possesses an electron lone pair. researchgate.net The ELF is a valuable method for gaining insight into the empirical concept of electron localization and has been applied to a wide variety of chemical systems. researchgate.netjussieu.frarxiv.org
Band Gap Modulation and Tuning Strategies
While the common bulk phases of this compound are metallic, the ability to modulate and tune the band gap is a critical area of materials science for tailoring electronic and optoelectronic properties. Strategies developed for other semiconductors, particularly other arsenides and tin-based compounds, offer a roadmap for how the electronic structure of potential semiconducting forms of this compound (e.g., nanostructures or specific alloys) could be engineered.
Strain Engineering: The application of mechanical strain is a powerful method for modifying the electronic band structure of materials. For two-dimensional (2D) materials, such as monolayers of tin dioxides (SnX₂), first-principles calculations have shown that applying external biaxial strain can linearly decrease the band gap, and in some cases, induce a semiconductor-to-metal transition. ru.nl In other layered materials like arsenic and its alloy AsSb, applying tensile strain can transform the material from an indirect to a direct band gap semiconductor, which is crucial for optoelectronic applications. acs.org This suggests that strain could be a viable strategy to modulate the electronic properties of hypothetical 2D or thin-film this compound.
Doping and Alloying: Introducing foreign atoms through doping or creating alloys is a well-established technique for band gap tuning. In tin-based perovskites, for example, doping with a different group element like bismuth can significantly reduce the band gap. rsc.org Similarly, alloying Cs₂AgBiBr₆ crystals with small amounts of tin introduces impurity bands below the conduction band minimum, resulting in a substantial band gap reduction. nih.gov In tin dioxide (SnO₂), doping with elements like fluorine can induce n-type conductivity, while chromium doping can slightly reduce the band gap width. researchgate.net These examples demonstrate the potential of using dopants or alloying elements to manipulate the band structure of this compound.
Quantum Confinement: In semiconductor nanostructures, the band gap becomes dependent on size due to the quantum confinement effect. This principle is well-demonstrated in indium arsenide (InAs), a semiconductor with a narrow bulk band gap of approximately 0.36 eV. semi.ac.cn When fabricated as thin films, the band gap of InAs can be increased to values as high as 2.6 eV. spm.com.cn This dramatic widening is attributed to a decrease in the density of states caused by quantum confinement. spm.com.cn Similar size-dependent scaling of the band gap is observed in InAs quantum dots and wires. researchgate.net This strategy holds significant promise for tuning the electronic properties of this compound if it can be synthesized in the form of quantum dots, nanowires, or other nanostructures.
Table 2: Potential Band Gap Tuning Strategies for this compound
Strategy Mechanism Predicted/Observed Effect Relevant Example Strain Engineering Alters interatomic distances and orbital overlap, modifying the band structure. Can decrease the band gap, induce semiconductor-metal transitions, or change the nature of the gap (e.g., indirect to direct). Monolayer SnO₂ shows a linear decrease in band gap with increasing strain. Doping/Alloying Introduces impurity levels within the band gap or alters the host electronic structure. Can narrow or widen the band gap depending on the dopant and its concentration. Bismuth doping in tin iodide perovskites significantly reduces the band gap. researchgate.net Quantum Confinement Restricts charge carrier movement in one or more dimensions in nanostructures, leading to discrete energy levels. Increases the effective band gap as the size of the nanostructure decreases. The band gap of InAs increases from 0.36 eV (bulk) to over 2.0 eV in nanostructures.
Advanced Spectroscopic and Optical Characterization of Tin Arsenide
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.eduntu.edu.tw When analyzing tin arsenide, XPS is instrumental in confirming the presence of tin and arsenic and determining their respective oxidation states. rsc.orgresearchgate.netnih.gov
In a study of SnAs nanocrystals, XPS analysis was performed to investigate their elemental and chemical composition. rsc.org The binding energies of the core levels of tin (Sn 3d) and arsenic (As 3d) are analyzed to confirm the formation of the SnAs compound. For tin, the Sn 3d spectrum typically shows two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit splitting. xpsfitting.comthermofisher.com The binding energy of the Sn 3d₅/₂ peak for tin in this compound is distinct from that of metallic tin (Sn(0)) or its common oxides (SnO and SnO₂). xpsfitting.comresearchgate.netxpsdatabase.net For instance, the binding energy for Sn metal is around 485.2 eV, while for SnO₂ it is approximately 486.6 eV. xpsdatabase.net Similarly, the As 3d spectrum provides information on the chemical environment of arsenic. carleton.edu The binding energies for arsenic in different compounds vary, allowing for the identification of the arsenide state in SnAs. carleton.eduresearchgate.net
Deconvolution of the high-resolution XPS spectra for Sn 3d and As 3d can reveal the presence of different chemical states. For example, in some tin-containing chalcogenide glasses, XPS has been used to identify the coexistence of Sn(II) and Sn(IV) states. researchgate.netresearchgate.net The binding energy for Sn(IV) is generally higher than that for Sn(II). researchgate.net A study on (As₂Se₃)₀.₄(SnSe)₀.₃(GeSe)₀.₃ glass, which contains both Sn(IV) and Sn(II), showed two corresponding peaks in the Sn 3d₅/₂ spectrum at approximately 486.0 eV and 485.3 eV, respectively. researchgate.net This ability to distinguish between different valence states is crucial for understanding the electronic properties of this compound.
XPS can also be used for quantitative analysis to determine the stoichiometry of the synthesized this compound. By calculating the area under the characteristic peaks of Sn and As and applying appropriate sensitivity factors, the atomic ratio of these elements can be determined. redalyc.org This is essential for verifying the formation of the desired this compound phase, such as SnAs or Sn₄As₃. researchgate.net
| Compound/State | Sn 3d₅/₂ Binding Energy (eV) | Reference |
|---|---|---|
| Sn metal | 484.9 - 485.2 | xpsfitting.comxpsdatabase.net |
| SnO | 486.0 - 486.5 | xpsdatabase.net |
| SnO₂ | 486.6 - 486.8 | xpsfitting.comxpsdatabase.net |
| SnSe | ~485.4 | researchgate.net |
| SnSe₂ | ~486.2 | researchgate.net |
Optical Spectroscopy
Optical spectroscopy techniques are vital for determining the electronic properties of semiconductor materials like this compound, particularly its band gap and other optical constants.
Diffuse Reflectance Spectroscopy (DRS) is a technique used to measure the optical properties of powdered or opaque solid samples. nih.govarxiv.org It collects the diffusely reflected light from the sample, and the data can be converted to a quantity analogous to absorbance using the Kubelka-Munk function. nih.govrsc.org This allows for the determination of the material's band gap energy (E_g).
To determine the band gap from DRS data, a Tauc plot is constructed by plotting (αhν)^n versus the photon energy (hν), where α is the absorption coefficient derived from the Kubelka-Munk function, and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). rsc.org The band gap is then estimated by extrapolating the linear portion of the plot to the energy axis. rsc.orgrsc.org
For example, in a study of IrSi₃As₃, DRS was used to determine its direct and indirect band gaps, which were found to be 1.55 eV and 1.20 eV, respectively. rsc.org Similarly, for tin sulfide (B99878) (SnS) nanoparticles, DRS was used to calculate a direct band gap of 3.2 eV and an indirect band gap of 2.7 eV. chalcogen.ro This technique would be equally applicable to this compound to determine its fundamental band gap, which is a critical parameter for its potential use in optoelectronic devices. nanorh.com
UV-Vis-NIR spectrophotometry measures the transmittance and reflectance of a material over the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. covalentmetrology.com This technique is particularly useful for thin films and can be used to determine a range of optical constants, including the refractive index (n) and the extinction coefficient (k). scielo.org.mxelsevier.es
From the measured transmittance and reflectance spectra, the absorption coefficient (α) can be calculated. researchgate.netresearchgate.net The relationship between the absorption coefficient and the photon energy can then be used to determine the optical band gap, similar to the analysis of DRS data, by constructing a Tauc plot. researchgate.netresearchgate.net
Studies on related materials like As-Se-Sn thin films have utilized UV-Vis-NIR spectrophotometry to determine their optical constants. scielo.org.mxelsevier.es In these studies, the Swanepoel method was employed to derive n and k from the interference fringes in the transmittance spectra. scielo.org.mxelsevier.es For gallium arsenide (GaAs) thin films, this technique has been used to measure the absorption coefficient and determine the direct band gap energy. researchgate.netresearchgate.net The application of UV-Vis-NIR spectrophotometry to this compound thin films would provide crucial data on its optical properties, which are essential for designing and modeling devices such as infrared detectors and other optoelectronic components. nanorh.com
| Material | Band Gap Type | Band Gap (eV) | Measurement Technique | Reference |
|---|---|---|---|---|
| IrSi₃As₃ | Direct | 1.55 | DRS | rsc.org |
| IrSi₃As₃ | Indirect | 1.20 | DRS | rsc.org |
| SnS | Direct | 3.2 | DRS | chalcogen.ro |
| SnS | Indirect | 2.7 | DRS | chalcogen.ro |
| GaAs | Direct | 1.34 - 1.41 | UV-Vis | researchgate.net |
| α-Sn | Direct (E₀) | ~0.41 | Infrared Ellipsometry | aip.org |
Z-Scan and Maker Fringe Techniques for Nonlinear Optical Response
The investigation of nonlinear optical (NLO) properties is crucial for the development of new photonic and optoelectronic devices. Techniques like the Z-scan and Maker fringe methods are powerful tools for characterizing these nonlinearities.
The Z-scan technique is a widely used method to determine intensity-dependent third-order nonlinearities, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). wikipedia.orgholmarc.com The experiment involves translating a material sample along the propagation axis (the z-axis) of a focused laser beam. holmarc.com The setup can be arranged in two ways: "closed-aperture" and "open-aperture". wikipedia.org
Closed-Aperture Z-scan: An aperture is placed in the far-field of the beam path before the detector. As the sample moves through the focus, self-focusing or self-defocusing effects caused by the nonlinear refractive index change the beam's divergence, leading to a change in the light transmitted through the aperture. This allows for the determination of the sign and magnitude of the nonlinear refractive index. wikipedia.org
Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. Any change in the transmitted intensity as a function of the sample's position is then due to nonlinear absorption processes, such as two-photon absorption. wikipedia.org This configuration measures the nonlinear absorption coefficient. wikipedia.org
The Maker fringe technique is primarily used to characterize second-order nonlinear optical effects, such as second-harmonic generation (SHG). ucf.edu In this method, the intensity of the generated second-harmonic light is measured as a function of the angle of incidence of the fundamental laser beam on the sample. ucf.edu If the interaction is not phase-matched, the power transfers back and forth between the fundamental and the second-harmonic waves, creating an interference pattern known as Maker fringes. ucf.edu Analysis of these fringes provides information about the material's coherence length and effective nonlinear coefficient. ucf.edu
While direct Z-scan or Maker fringe experimental data for the simple binary compound this compound (SnAs) is not extensively reported in recent literature, theoretical studies on related ternary this compound compounds highlight the potential NLO properties within this material family. rsc.orgnih.govresearchgate.net First-principles calculations have been used to predict the NLO capabilities of compounds like K₂SnAs₂ and a theoretically designed structure, K₂BaSn₂As₄. rsc.orgnih.gov These studies suggest that factors like structural distortion in the crystal lattice significantly influence the NLO response. rsc.orgnih.gov For instance, the anion theory suggests that As³⁻ ions are the predominant cause of nonlinear properties in these arsenides. rsc.org
Table 1: Calculated Nonlinear Optical Properties of Selected this compound Compounds
| Compound | Effective NLO Coefficient (deff) at 2050 nm | Birefringence (Δn) | Wavelength for Phase Matching | Reference |
|---|---|---|---|---|
| K₂SnAs₂ | ~1.76 pm V⁻¹ | ~0.42 | 1688 nm | rsc.org |
| K₂BaSn₂As₄ | up to 33.32 pm V⁻¹ | ~0.38 | 1660 nm | rsc.org |
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Structure Mapping
Angle-resolved photoemission spectroscopy (ARPES) is a premier experimental technique for directly probing the electronic structure of crystalline solids. mpg.deresearchgate.net Based on the photoelectric effect, ARPES measures the kinetic energy and emission angle of electrons ejected from a material's surface upon irradiation with high-energy photons. researchgate.netresearchgate.net This information allows for the direct mapping of the electronic band structure, E(k), which is the relationship between electron energy (E) and crystal momentum (k), providing fundamental insights into a material's electronic properties. mpg.deresearchgate.net
A significant finding from ARPES studies of SnAs is the observation of an unexpected splitting of one of the upper valence bands. researchgate.net Along high-symmetry directions in the Brillouin zone (K̅−Γ̅−K̅ and M̅−Γ̅−M̅′), this band splits into three distinct branches. researchgate.net This experimental observation is at odds with standard DFT calculations but can be better reproduced when spin-orbit coupling (SOC) is included in the calculations. researchgate.net This suggests that SOC plays a crucial role in the electronic structure of SnAs. Another proposed cause for this splitting is the potential for a mixed valency of the tin atoms in the compound. researchgate.net
The comparison between experimental ARPES data and theoretical models is essential for a complete understanding. For SnAs, it was found that the agreement between ARPES spectra and band calculations for the surface layers is better than with calculations for the bulk material, indicating the surface-sensitive nature of the ARPES technique. iaea.org
Table 2: Summary of ARPES Investigation on this compound (SnAs)
| Parameter | Details | Reference |
|---|---|---|
| Technique | Angle-Resolved Photoemission Spectroscopy (ARPES) | researchgate.netiaea.org |
| Material | SnAs single crystal (NaCl-type structure) | researchgate.net |
| Experimental Conditions | Energy Resolution: 17 meV; Angular Resolution: 0.5°; Temperature: 15°C; Vacuum: Ultrahigh vacuum | researchgate.net |
| Key Findings | - The experimentally determined band structure is in general agreement with DFT calculations. researchgate.net
Quantum Phenomena in Tin Arsenide Systems
Superconductivity in Layered Tin Arsenides (e.g., NaSn₂As₂)
Superconductivity, a state of zero electrical resistance, is a macroscopic quantum phenomenon that has been discovered in various materials, often with layered, two-dimensional (2D) crystal structures. researchgate.netsci-hub.starxiv.org The reduced dimensionality profoundly influences the electronic structure, which can foster high transition temperatures (Tc) or unconventional mechanisms for the pairing of electrons (Cooper pairs). researchgate.netsci-hub.starxiv.orgarxiv.org The tin arsenide family, particularly the layered compound Sodium this compound (NaSn₂As₂), provides a platform for exploring superconductivity in low-dimensional systems. researchgate.netarxiv.orgresearchgate.net
NaSn₂As₂ crystallizes in a trigonal structure characterized by [Sn₂As₂]²⁻ bilayers separated by Na⁺ ions. researchgate.netarxiv.org These bilayers, which consist of a buckled honeycomb network of SnAs units, are held together by weak van der Waals forces. researchgate.netarxiv.orgnih.gov This layered structure is analogous to other families of 2D superconductors, such as cuprates and iron-based superconductors. sci-hub.starxiv.org The bulk nature of superconductivity in NaSn₂As₂ has been confirmed through measurements of electrical resistivity and specific heat, revealing a transition temperature (Tc) of approximately 1.3 K. researchgate.netsci-hub.starxiv.orgarxiv.org The discovery of superconductivity in this and related compounds like Lithium this compound (LiSn₂As₂) (Tc ≈ 1.6 K) establishes the SnAs layer as a fundamental building block for a new class of layered superconductors. researchgate.netresearchgate.net
| Compound | Superconducting Transition Temperature (Tc) | Crystal Structure | Key Features |
| NaSn₂As₂ | ~1.3 K researchgate.netsci-hub.starxiv.org | Trigonal (R-3m), Layered researchgate.netnih.gov | [Sn₂As₂]²⁻ bilayers separated by Na⁺ ions; van der Waals gap. researchgate.netarxiv.org |
| LiSn₂As₂ | ~1.6 K researchgate.net | Isostructural to NaSn₂As₂ researchgate.net | Higher upper critical field compared to NaSn₂As₂. researchgate.net |
| Na₁₋ₓSn₂P₂ | ~2.0 K nih.govscispace.com | Trigonal, Layered nih.govscispace.com | Isostructural to NaSn₂As₂, with P instead of As; Na deficiency enhances Tc. nih.govscispace.com |
The pairing mechanism in a superconductor describes how electrons overcome their mutual repulsion to form Cooper pairs. While conventional superconductivity is well-explained by the Bardeen-Cooper-Schrieffer (BCS) theory involving electron-phonon coupling, many layered superconductors exhibit unconventional pairing, potentially mediated by electronic interactions like spin or charge fluctuations. sci-hub.starxiv.org
In the case of NaSn₂As₂, initial analyses based on the BCS framework suggest a weak or intermediate coupling strength. arxiv.org However, the presence of Sn²⁺ lone pair electrons in the structure introduces a degree of structural and electronic complexity that could favor unconventional mechanisms. sci-hub.starxiv.org The lone pair electrons can lead to local structural distortions and instabilities, which have been linked to the emergence of superconductivity in other materials like BiCh₂-based (Ch = S, Se) superconductors. sci-hub.st While studies have suggested that NaSn₂As₂ is a fully gapped s-wave superconductor, which is often associated with conventional pairing, the exploration of unconventional mechanisms remains an active area of research. researchgate.netscispace.com The potential for charge-fluctuation-mediated pairing, similar to what has been proposed for other lone-pair-containing superconductors, is a key point of investigation. sci-hub.starxiv.org
The low dimensionality of layered materials like NaSn₂As₂ is critical to their superconducting properties. researchgate.netsci-hub.starxiv.org The electronic structure is highly anisotropic, with charge transport occurring primarily within the SnAs layers. This two-dimensional character affects the density of states (DOS) at the Fermi level—the energy level at which electrons are most likely to be found at absolute zero. researchgate.net
Variations in the superconducting transition temperature among related compounds have been attributed mainly to differences in the electronic density of states at the Fermi level, N(E_F). researchgate.net For instance, creating sodium (Na) deficiencies in the related compound Na₁₋ₓSn₂P₂ was found to increase its Tc to 2.0 K. nih.govscispace.com First-principles calculations suggest that this enhancement is due to an increased density of states at the Fermi level resulting from the Na deficiency. nih.govscispace.com Similarly, doping at the tin (Sn) site in NaSn₂As₂ to form Na₁₊ₓSn₂₋ₓAs₂ can raise the Tc to 2.1 K. researchgate.net This highlights that carrier doping is a key factor in controlling superconductivity in this family of materials, intimately linked to the low-dimensional electronic states and the presence of lone-pair electrons. researchgate.netresearchgate.net
Quantum Confinement Effects in Nanocrystals
When the dimensions of a semiconductor material are reduced to the nanometer scale, comparable to the natural length scale of its electrons and holes (the exciton (B1674681) Bohr radius), its electronic and optical properties can change dramatically. sigmaaldrich.comnih.govfiveable.me This phenomenon, known as quantum confinement, leads to the quantization of energy levels, transforming the continuous energy bands of a bulk material into discrete, atom-like energy states. nih.govfiveable.me This effect provides a powerful method for engineering the properties of materials like this compound by simply controlling the size of their nanocrystals. njse.org.ng
The most direct consequence of quantum confinement is the widening of the electronic band gap—the energy difference between the valence band and the conduction band. nih.govfiveable.menjse.org.ng As the size of the nanocrystal, or quantum dot, decreases, the confinement of the charge carriers (electrons and holes) becomes stronger. njse.org.ngscirp.org This increased confinement energy is added to the band gap, resulting in a "blue shift" (an increase) of the band gap energy compared to the bulk material. nih.govscirp.orgcsic.es
This relationship can be modeled by the Brus equation, which shows that the confinement energy is inversely proportional to the square of the nanocrystal's radius. scirp.org Therefore, smaller nanocrystals exhibit a larger effective band gap. njse.org.ngscirp.org
The activation energy, which is related to the energy required to excite charge carriers into a conducting state, is directly influenced by the band gap. In many semiconductor nanocrystals, the activation energy increases in tandem with the energy gap. researchgate.net Studies on other arsenide materials like Indium Arsenide (InAs) have shown that as the nanoparticle size decreases, the quantum confinement effect becomes more pronounced, leading to a significant increase in both the energy gap and the activation energy. researchgate.net This size-dependent behavior is a hallmark of quantum confinement. researchgate.net
| Property | Effect of Decreasing Nanocrystal Size | Underlying Principle |
| Energy Levels | Transition from continuous bands to discrete levels nih.govfiveable.me | Particle-in-a-box model; spatial confinement of charge carriers. scirp.org |
| Electronic Band Gap | Increases (Blue Shift) nih.govcsic.es | Confinement energy adds to the bulk band gap. scirp.org |
| Activation Energy | Increases researchgate.net | Correlates with the increase in the energy gap. researchgate.net |
| Optical Absorption/Emission | Shifts to shorter wavelengths (higher energy) fiveable.menjse.org.ng | Direct consequence of the increased band gap. |
The ability to control the electronic band gap through quantum confinement directly translates into tunable optical properties. nih.gov Since the energy of light absorbed or emitted by a semiconductor corresponds to its band gap energy, changing the size of this compound nanocrystals allows for the precise tuning of their color. fiveable.menjse.org.ng Smaller nanocrystals, with their larger band gaps, will absorb and emit light at shorter wavelengths (e.g., blue light), while larger nanocrystals will absorb and emit at longer wavelengths (e.g., red or infrared light). fiveable.me
This size-tunable absorption and emission is a key feature of quantum dots and has been demonstrated in a variety of metal arsenide nanocrystals. acs.orgresearchgate.net For example, colloidal solutions of Indium Arsenide (InAs) nanocrystals show size-dependent optical features that can be tuned across the near-infrared spectrum, from 750 to 1450 nm, by varying the nanocrystal size. acs.orgresearchgate.net This principle makes this compound nanocrystals promising candidates for applications in optoelectronics, such as infrared detectors, bio-imaging, and telecommunications, where precise control over optical properties is essential. acs.orgnih.gov
Topological Phenomena and Quantum Semi-Metals
In recent years, a new class of quantum materials known as topological insulators and semimetals has been discovered. These materials are characterized by having an insulating interior (a bulk band gap) but conducting surface states that are topologically protected, meaning they are robust against defects and deformations. eurekalert.orgrsc.org Semimetals, which include Dirac and Weyl semimetals, have unique band structures where the conduction and valence bands touch at discrete points or lines in momentum space. sciencealert.comifpan.edu.pl
Tin and arsenic are elements that feature prominently in several known or predicted topological materials. americanelements.comresearchgate.netwikipedia.org For example, α-Tin (gray tin) is a topological Dirac semimetal, where the band crossings are protected by crystal symmetry. ifpan.edu.plresearchgate.net Cadmium Arsenide (Cd₃As₂) is another well-known Dirac semimetal, and Tantalum Arsenide (TaAs) was the first experimentally confirmed Weyl semimetal. eurekalert.orgiflscience.com2dsemiconductors.com
Within the this compound system, theoretical predictions suggest that layered compounds like NaSn₂As₂ may host non-trivial topological phases. sci-hub.st Furthermore, the structural and electronic similarities between tin arsenides and other topological materials make them a promising area for exploration. For instance, creating thin films of 3D topological materials can lead to the formation of a 2D topological insulator state, a phenomenon observed in Cadmium Arsenide. aps.org The discovery of novel topological states, such as those arising from the interplay of magnetism and topology in materials like EuSn₂As₂, or the prediction of "hinge arc" states in Dirac semimetals, underscores the rich physics yet to be uncovered in arsenide-based compounds. researchgate.neteurekalert.org The investigation into whether this compound systems can be engineered to realize these exotic quantum states, potentially by controlling dimensionality, strain, or chemical composition, is an active frontier of condensed matter physics.
Electron Vortex Phenomena in Momentum Space
Scientists have long been aware that electrons in quantum materials can form vortices. sciencedaily.com A recent breakthrough has provided experimental proof that these subatomic particles can generate tornado-like structures within momentum space. eurekalert.org Momentum space is a foundational concept in physics used to describe the motion of electrons in terms of their energy and direction, as opposed to their precise physical location in what is known as position space. eurekalert.orgsci.news While quantum vortices had previously been observed in position space, the experimental confirmation of their existence in momentum space marks a significant milestone in quantum materials research. eurekalert.org
This novel phenomenon, dubbed a "quantum tornado," was experimentally demonstrated for the first time in the quantum semimetal tantalum arsenide (TaAs). sciencedaily.comeurekalert.org The discovery was led by a research team from the Würzburg-Dresden Cluster of Excellence ct.qmat. eurekalert.org The theoretical groundwork for a quantum tornado in momentum space was laid years prior, with a theory describing the phenomenon as a "smoke ring" composed of vortices. eurekalert.orglaserfocusworld.com However, a method for its measurement was unknown until now. eurekalert.orgsci.news
The experimental team successfully detected the quantum tornado by enhancing a standard technique known as Angle-Resolved Photoemission Spectroscopy (ARPES). sci.newsdesy.de This method involves shining light on a material sample to extract electrons and then measuring their energy and angle of exit, which directly reveals the material's electronic structure in momentum space. sci.news By adapting this technique, the researchers were able to measure the orbital angular momentum of the electrons. sciencedaily.comsci.news Further integrating a form of quantum tomography, they analyzed the sample layer-by-layer, reconstructing a three-dimensional image of the orbital angular momentum and confirming that electrons indeed form vortices in momentum space. sciencedaily.comeurekalert.org
The breakthrough experiments showed that the quantum vortex is generated by the orbital angular momentum, which describes the circular motion of electrons around atomic nuclei. sciencedaily.comdesy.de This vortex-like behavior of electrons could pave the way for new quantum technologies, such as orbitronics. sciencedaily.comeurekalert.org Orbitronics aims to use the orbital torque of electrons to transmit information in electronic components, which could drastically reduce energy losses compared to current technologies that rely on electrical charge. sciencedaily.comeurekalert.org
Table 1: Key Findings on Electron Vortex Phenomena This table is interactive. You can sort and filter the data.
| Feature | Description |
|---|---|
| Phenomenon | Quantum Tornado / Electron Vortex in Momentum Space |
| Material | Tantalum arsenide (TaAs) sciencedaily.comdesy.de |
| Key Characteristic | Electrons form tornado-like vortices in momentum space, a realm describing their energy and direction. eurekalert.org |
| Observation Method | Enhanced Angle-Resolved Photoemission Spectroscopy (ARPES) combined with quantum tomography. sciencedaily.comdesy.de |
| Underlying Mechanism | Created by the orbital angular momentum of electrons. desy.de |
| Potential Application | Development of new quantum technologies like orbitronics for energy-efficient electronics. eurekalert.org |
Hybrid Topology in Arsenic-Containing Materials
In a discovery that was not predicted by existing theories, physicists have identified a novel quantum effect known as "hybrid topology" in a crystalline material composed of arsenic atoms. thequantuminsider.comprinceton.edu This finding opens up new possibilities for engineering highly efficient materials for the next generation of quantum science and technology. princeton.edu The research, led by scientists at Princeton University, revealed that an elemental solid crystal of arsenic hosts a previously unobserved form of topological quantum behavior. princeton.edu
This new quantum state is unique because it hybridizes, or combines, two distinct forms of topological quantum behavior: edge states and surface states. princeton.edu While these two types of two-dimensional electron systems have been observed in other materials, they had never been seen occurring simultaneously and mixing within the same material to create a new state of matter. princeton.edu The discovery was made using advanced experimental techniques, including scanning tunneling microscopy (STM) and photoemission spectroscopy, to explore and image the novel quantum state. thequantuminsider.comprinceton.edu
Topological materials are noted for their unusual properties, such as being insulators in their bulk while permitting the flow of electrons on their surfaces or edges without impediment from defects. thequantuminsider.com The research team was initially investigating arsenic as it can be grown in a cleaner form than many bismuth-based topological insulators. princeton.edusciencealert.com The observation of both topological surface states and conducting edge modes at the atomic step edges of grey arsenic was an unexpected result. princeton.edu
Theoretical modeling confirms that the existence of these gapless step-edge states in arsenic is dependent on the simultaneous presence of both a nontrivial strong Z2 invariant and a nontrivial higher-order topological invariant, providing the evidence for hybrid topology in a single crystal. arxiv.orgresearchgate.net This discovery establishes arsenic as a new platform for developing novel topological materials and quantum devices that are not accessible with current platforms. thequantuminsider.comprinceton.edu The unique topology of arsenic could lead to significant advances in quantum electronics and energy-saving technologies. thequantuminsider.com
Table 2: Characteristics of Hybrid Topology in Arsenic This table is interactive. You can sort and filter the data.
| Feature | Description |
|---|---|
| Phenomenon | Hybrid Topology thequantuminsider.com |
| Material | Elemental Arsenic (As) princeton.edu |
| Key Characteristic | Simultaneous presence and mixing of two topological quantum behaviors: surface states and edge states. princeton.edu |
| Observation Method | Scanning Tunneling Microscopy (STM) and Photoemission Spectroscopy. thequantuminsider.comprinceton.edu |
| Theoretical Basis | Relies on the coexistence of a strong Z2 invariant and a higher-order topological invariant. arxiv.orgresearchgate.net |
| Significance | Establishes arsenic as a new platform for creating novel topological materials and quantum devices. princeton.edu |
High Pressure Investigations of Tin Arsenide
Pressure-Induced Phase Transitions
The application of high pressure is a powerful tool for modifying the interatomic distances and bonding in materials, often leading to the formation of new crystalline structures, or polymorphs. In tin arsenide and related compounds, pressure induces significant transformations, altering their fundamental properties.
Under the influence of pressure, this compound and its related compounds can undergo a transition from a semiconducting to a metallic state. In the related compound NaSnAs, a semiconductor-metal transition is observed at lower pressures before the onset of superconductivity around 10 GPa. iphy.ac.cn For pure this compound (SnAs), the transition to a metallic state is linked to a structural phase change. The high-pressure CsCl-type structure is metallic, and theoretical calculations have explored the emergence of superconductivity in this phase, which is a definitive characteristic of a metallic state. researchgate.net This pressure-induced metallization is a common phenomenon where the band gap of the semiconductor closes, allowing for electrical conduction. arxiv.orgaps.org
This compound exhibits polymorphism, the ability to exist in more than one crystal structure. Investigations have identified a first-order, reversible phase transition in SnAs when subjected to high pressure. tandfonline.comtandfonline.com At ambient pressure, SnAs can adopt a sodium chloride (NaCl) type structure. As pressure increases, it transforms into a cesium chloride (CsCl) type structure. tandfonline.comtandfonline.com This transition occurs over a pressure range of 32 to 43 GPa, with a noticeable volume discontinuity of 5%. tandfonline.comtandfonline.com Theoretical calculations support this finding, predicting a transition from the NaCl to the CsCl structure at approximately 37 GPa. researchgate.net
The structural diversity of tin-arsenic frameworks is further highlighted in related Zintl compounds. For instance, in Li₀.₆Sn₂As₂ and NaSnAs, pressure induces a topotactic structural transformation within the SnAs layers, changing the functional units from trigonal SnAs₃ to square SnAs₄. iphy.ac.cn Other compounds like SrSn₂As₂ and NaSn₂As₂ show transitions from rhombohedral to monoclinic structures at pressures above ~11-22 GPa. researchgate.netarxiv.orgresearchgate.net These studies underscore the complex relationship between pressure, structural stability, and polymorphism in tin-arsenic systems.
Table 1: Pressure-Induced Phase Transition in this compound (SnAs)
| Initial Phase (Structure) | High-Pressure Phase (Structure) | Experimental Transition Pressure (GPa) | Theoretical Transition Pressure (GPa) | Volume Discontinuity | Reference |
|---|---|---|---|---|---|
| SnAs (NaCl-type) | SnAs (CsCl-type) | 32 - 43 | ~37 | 5% | tandfonline.com, tandfonline.com, researchgate.net |
Experimental Techniques for High-Pressure Studies
To probe the properties of materials under extreme pressures, specialized experimental techniques are required. These methods allow for the generation of high pressures while simultaneously enabling in-situ measurements of the material's structure and properties.
The primary tool for generating ultra-high static pressures in a laboratory setting is the diamond anvil cell (DAC). wikipedia.orgnist.gov A DAC consists of two opposing, gem-quality diamonds with polished tips (culets) that compress a sample placed between them. wikipedia.org The sample is contained within a small hole in a metal foil, known as a gasket, which is positioned between the diamond culets. wikipedia.org To ensure that the pressure is applied uniformly (hydrostatically), a pressure-transmitting medium, such as a methanol-ethanol mixture or an inert gas like argon, is often loaded into the sample chamber along with the sample. wikipedia.org
The pressure inside the DAC is typically measured using the ruby fluorescence method. A small chip of ruby is placed in the sample chamber, and its sharp R1 fluorescence line shifts to longer wavelengths in a well-calibrated manner as pressure increases. tandfonline.comtandfonline.comnist.gov The transparency of diamonds to a wide range of electromagnetic radiation, including X-rays and visible light, makes the DAC an exceptionally versatile device for a multitude of high-pressure scientific investigations. wikipedia.orgnist.gov
High-pressure X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of materials under compression. tandfonline.com When a material in a DAC is illuminated with an X-ray beam, the X-rays are diffracted by the crystalline lattice, producing a pattern of rings or spots. diamond.ac.uk This diffraction pattern is a fingerprint of the crystal structure, and by analyzing it, scientists can determine the arrangement of atoms, lattice parameters, and unit cell volume.
Synchrotron radiation sources are particularly vital for high-pressure XRD experiments. diamond.ac.uk The extremely small sample sizes used in DACs require a very intense and highly focused X-ray beam to produce a measurable diffraction signal in a reasonable time. Synchrotron light sources provide this high brightness. diamond.ac.uk Studies on SnAs and related compounds have utilized synchrotron XRD to identify phase transitions and solve the crystal structures of the high-pressure polymorphs. iphy.ac.cntandfonline.comtandfonline.comresearchgate.netarxiv.org
When studying materials at both high pressures and high temperatures, which can be achieved by laser-heating the sample within the DAC, pyrometry and reflectance techniques are employed to measure the sample's temperature. aps.org
Pyrometry is a non-contact method for measuring temperature by collecting and analyzing the thermal radiation (light) emitted by the hot sample. aps.org The spectrum of this emitted light is related to the sample's temperature through Planck's law of black-body radiation. Multi-wavelength pyrometry is often used to achieve accurate temperature readings. aps.org
Reflectance measurements are often performed in conjunction with pyrometry. aps.org This technique involves measuring the amount of light from a known source (like a lamp or laser) that reflects off the sample surface. This information helps to determine the sample's emissivity, which is a crucial parameter needed to accurately calculate the temperature from the pyrometric data. Changes in reflectance can also indicate the onset of phase transitions, such as melting. aps.org
Theoretical Predictions of High-Pressure Behavior
Theoretical investigations into the behavior of this compound (SnAs) under high-pressure conditions have been conducted using first-principles calculations based on density functional theory (DFT) and density functional perturbation theory. These computational studies provide valuable insights into the structural stability and potential phase transitions of SnAs under extreme compression.
Research findings indicate that this compound, which adopts the rock-salt (NaCl-type, B1) crystal structure at ambient pressure, is predicted to undergo a first-order structural phase transition to a cesium chloride (CsCl-type, B2) structure at approximately 37 GPa. researchgate.net This prediction is supported by total energy and enthalpy calculations, which show the CsCl structure becoming energetically more favorable above this pressure threshold. researchgate.net This theoretical transition pressure is in good agreement with experimental observations. researchgate.net
The calculations delve into the electronic and vibrational properties of both the NaCl and CsCl phases of SnAs. Electronic band structure calculations have been performed to understand the electronic characteristics, including the density of states at the Fermi level, which has implications for the material's conductivity. researchgate.net Furthermore, the Fermi surface has been calculated for both the low-pressure and high-pressure phases for the first time in these theoretical studies. researchgate.net
Investigations into the vibrational properties have included the calculation of the phonon structure. These calculations are crucial for understanding the dynamic stability of the crystal lattices and for predicting properties such as electron-phonon coupling. researchgate.net Theoretical models have shown some softening effects in the lowest energy acoustic phonon branch in both the NaCl and CsCl structures. researchgate.net However, analysis of the generalized susceptibility with the inclusion of matrix elements suggests that this softening is not a result of Fermi surface nesting. researchgate.net Instead, it is attributed to a wavevector-dependent enhancement of the electron-phonon coupling. researchgate.net
These theoretical predictions also extend to the superconducting properties of this compound. Calculations of the electron-phonon coupling strength and the superconducting transition temperature (Tc) have been performed across the phase diagram. researchgate.net In the ambient-pressure NaCl structure, the calculated Tc is approximately 3.08 K, which aligns well with experimental findings. researchgate.net A significant prediction from these theoretical studies is a drastic increase in the superconducting transition temperature in the high-pressure CsCl phase. researchgate.net This enhancement of superconductivity is linked to a dramatic increase in the electronic density of states at the transition pressure. researchgate.net
Table 1: Predicted High-Pressure Phase Transition of this compound (SnAs)
| Initial Phase (Structure) | Final Phase (Structure) | Predicted Transition Pressure (GPa) | Method of Prediction |
| NaCl (B1) | CsCl (B2) | ~37 | First-principles DFT/DFPT, Enthalpy Calculations |
Table 2: Theoretical Superconducting Transition Temperatures (Tc) for this compound (SnAs)
| Crystalline Phase | Pressure | Calculated Tc (K) |
| NaCl | Ambient | 3.08 |
| CsCl | >37 GPa | Significantly Increased |
Alloys, Doping, and Heterostructures Involving Tin Arsenide
Substitutional Effects on Electronic and Magnetic Properties
The intentional introduction of impurity atoms into the tin arsenide (SnAs) crystal lattice, known as substitutional doping, is a fundamental method for modulating its electronic and magnetic characteristics. wikipedia.org By replacing either tin (Sn) or arsenic (As) atoms, researchers can alter carrier concentration, shift energy band positions, and even induce novel properties like magnetism. wikipedia.org
While extensive experimental research specifically on the doping of this compound is limited, theoretical studies on analogous materials, such as the tin chalcogenide tin sulfide (B99878) (SnS), provide significant insight into the potential effects. First-principles calculations on monolayer SnS have shown that substituting tin with elements like Gallium (Ga) or replacing sulfur with Arsenic (As) can induce spin-polarization, creating a magnetic moment of 1.00 μB where none existed previously. researchgate.netriphah.edu.pkresearchgate.net This transformation turns the non-magnetic semiconductor into a magnetic one, a property highly sought after for spintronic devices. researchgate.netresearchgate.net Such doping retains the material's semiconducting nature but allows for the tuning of its band gap. riphah.edu.pk
These computational findings suggest that similar substitutions in the this compound lattice could be a viable pathway to engineer its properties, for instance, to create dilute magnetic semiconductors. The specific choice of dopant and its concentration are critical factors that determine the resulting electronic and magnetic behavior. researchgate.netrsc.org
Table 1: Predicted Effects of Substitutional Doping in Monolayer Tin Sulfide (SnS) (Analogous System) This table illustrates the principles of doping in a related tin-based compound as specific data for this compound is not widely available.
| Host Material | Dopant Atom | Substitution Site | Predicted Electronic Effect | Predicted Magnetic Effect | Reference |
|---|---|---|---|---|---|
| SnS | Gallium (Ga) | Sn | Retains semiconductor nature, tunable band gap | Induces magnetic moment (1.00 μB) | researchgate.netriphah.edu.pk |
| SnS | Arsenic (As) | S | Retains semiconductor nature, tunable band gap | Induces magnetic moment (1.00 μB) | riphah.edu.pk |
| SnS | Indium (In) | Sn | Retains semiconductor nature | Induces ferromagnetism (1.00 μB) | researchgate.net |
| SnS | Antimony (Sb) | Sn | Induces metallic behavior | - | researchgate.net |
| SnS | Phosphorus (P) | S | Induces metallic behavior | - | researchgate.net |
Formation of Ternary and Quaternary Arsenide Alloys
Beyond simple doping, this compound can serve as a building block for more complex ternary (three-element) and quaternary (four-element) alloys. These multicomponent systems offer a vastly expanded range of tunable properties by allowing for compositional control over the material's crystal lattice and electronic structure. nih.gov The formation of such alloys is governed by phase diagrams, which map the stable crystalline phases at different temperatures and compositions. doitpoms.ac.ukup.educonicet.gov.ar
While the Sn-As binary phase diagram is established, comprehensive experimental phase diagrams for most Sn-As-based ternary and quaternary systems are not broadly documented. However, the existence of such compounds is confirmed through targeted synthesis. For example, the quaternary arsenide oxide Eu₁₁Zn₄Sn₂As₁₂ has been identified, demonstrating that tin can be incorporated into complex arsenide crystal structures alongside other metals. acs.org
Modern synthesis techniques, such as cation exchange in molten salts, have proven effective for creating ternary and quaternary Group III-arsenide nanocrystals like In₁₋ₓGaₓAs and In₁₋ₓ₋yGaₓAlᵧAs. nih.gov This method involves starting with a binary nanocrystal (e.g., InAs) and exchanging its cation with other elements in a high-temperature molten salt medium. nih.gov Similar strategies could potentially be adapted for the synthesis of novel tin-containing arsenide alloys, opening pathways to materials with precisely engineered bandgaps and lattice parameters for advanced electronic and optoelectronic devices. psu.edu
Table 2: Examples of Ternary and Quaternary Arsenide Compounds
| Compound Type | Example Compound | Elements | Significance/Synthesis Method | Reference |
|---|---|---|---|---|
| Ternary | In₁₋ₓGaₓAs | In, Ga, As | Widely used in electronics; can be synthesized as nanocrystals via molten salt cation exchange. | nih.gov |
| Quaternary | In₁₋ₓ₋yGaₓAlᵧAs | In, Ga, Al, As | Demonstrates solution-synthesized quaternary III-V nanocrystals. | nih.gov |
| Quaternary | Eu₁₁Zn₄Sn₂As₁₂ | Eu, Zn, Sn, As | Confirms the formation of stable quaternary arsenides containing tin. | acs.org |
| Quaternary | Na₂MnSn₂(NCN)₆ | Na, Mn, Sn, N, C | A quaternary cyanamide (B42294) with a nickel arsenide (NiAs)-type structure containing tin. | americanelements.comresearchgate.net |
Integration in Nanocomposites and Heterostructures
Integrating this compound into nanocomposites and heterostructures offers a powerful method to create materials with enhanced functionalities derived from the combination of different components and the unique properties of their interfaces.
A heterostructure is formed by joining at least two different semiconducting materials, creating an interface where their properties meet. The engineering of this interface is crucial as it governs the electronic transport across the structure. acs.org Factors such as the alignment of the materials' energy bands, the presence of defects, and the atomic bonding at the interface dictate the efficiency of charge carrier separation and transport. escholarship.org
When this compound is synthesized as nanocrystals (also known as quantum dots), its properties are heavily influenced by its surface. Due to their high surface-area-to-volume ratio, nanocrystals have a large number of surface atoms with unsatisfied or "dangling" bonds, which can act as traps for charge carriers and degrade optical and electronic performance. nih.govacs.org
To counteract this, ligand passivation is employed during colloidal synthesis. researchgate.net This process involves attaching organic molecules (ligands) to the nanocrystal surface. These ligands serve several critical functions:
Growth Control: Ligands mediate the nucleation and growth of the nanocrystals, allowing for precise control over their size and shape. researchgate.net
Solubility: The external chemical nature of the ligands makes the nanocrystals soluble in specific solvents, which is essential for solution-based processing and device fabrication. researchgate.net
The synthesis of this compound nanocrystals has been achieved using a colloidal strategy where organic capping ligands are used to control particle size and ensure the formation of a pure cubic crystal structure. While research on SnAs nanocrystals is emerging, extensive work on other arsenide quantum dots like InAs demonstrates the critical role of surface chemistry. northwestern.edursc.org The choice of ligand and the methods used for ligand exchange after synthesis are paramount for creating high-performance optoelectronic devices. northwestern.edursc.org
Table 3: The Role of Ligands in Nanocrystal Systems
| Function | Description | Impact on Properties |
|---|---|---|
| Surface Passivation | Ligands bind to surface atoms, neutralizing dangling bonds that act as electronic trap states. | Increases photoluminescence efficiency, reduces non-radiative recombination, enhances charge carrier lifetimes. nih.govmdpi.com |
| Growth & Size Control | Ligands dynamically bind and unbind from the surface during synthesis, controlling the rate of monomer addition. | Enables precise control over the final size and shape of the nanocrystals, which determines their quantum-confined properties. researchgate.net |
| Colloidal Stability | The external functional groups of the ligands prevent the nanocrystals from aggregating in solution. | Provides long-term stability in solution and allows for uniform deposition into thin films. researchgate.net |
| Inter-particle Spacing | The length and density of the ligand shell control the distance between adjacent nanocrystals in a solid film. | Affects electronic coupling and charge transport between nanocrystals, a key parameter in devices like solar cells and LEDs. nih.govacs.org |
Advanced Theoretical Modeling and Computational Approaches
Ab Initio Molecular Dynamics for Thermal Decomposition Studies
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations derived directly from quantum mechanics ("first principles"), without the need for empirical parameters. This method is particularly well-suited for studying complex chemical processes like thermal decomposition, as it accurately models the breaking and forming of chemical bonds.
In the context of tin-arsenic compounds, thermodynamic calculations have been used to determine the Gibbs free energy associated with their vacuum thermal decomposition, providing a foundational understanding of the process. researchgate.net AIMD simulations build on this by providing a dynamic picture of the decomposition pathways. For instance, AIMD has been effectively used to simulate the thermal decomposition of other semiconductor materials like Indium Nitride (InN), revealing the mechanisms of lattice destruction and the formation of N₂ molecules at high temperatures and pressures. mdpi.com
Recent advancements have also integrated AIMD with neural network potentials, which can accelerate the simulations by several orders of magnitude while maintaining the accuracy of the underlying quantum mechanical calculations. nih.govrsc.org This hybrid approach enables the study of larger atomic systems over longer simulation times, offering a more realistic depiction of decomposition mechanisms. nih.gov For tin arsenide, these AIMD-based methods can be used to:
Identify the initial stages and intermediate species of decomposition.
Determine the temperature and pressure thresholds for thermal instability.
Understand the kinetics and reaction pathways of the decomposition process.
Computational Modeling of Nucleation and Growth Kinetics
The synthesis of high-quality crystalline materials is fundamentally governed by the processes of nucleation and growth. Computational modeling provides a means to understand and predict these kinetics, which is especially important for complex systems like this compound, where empirical, "trial and error" approaches to crystal growth can be inefficient. researchgate.net
For arsenide materials grown from a tin flux, a common outcome is the formation of a binary this compound (SnAs) with a NaCl-type structure. frontiersin.orgfrontiersin.org Understanding whether this phase is merely a side-product or a crucial intermediate requires systematic investigation, a task for which computational modeling is ideally suited. frontiersin.orgfrontiersin.org The development of computational models for the nucleation and growth kinetics of arsenides is seen as a key future direction in the field. researchgate.netfrontiersin.orgfrontiersin.org
These models can range in complexity:
Classical Nucleation Theory: Used to calculate parameters like the critical nucleus size and the free energy barrier for nucleus formation, as has been done for the electrodeposition of tin. unh.edu
Atomistic Simulations: Employing techniques like Monte Carlo or molecular dynamics to simulate the aggregation of atoms and the formation of the initial crystalline clusters.
Grain Explicit Models (GEM): These models can be used for phase transitions that initiate on grain boundaries, providing accurate predictions for a wide range of nucleation processes. arxiv.org
By simulating the interactions between tin and arsenic atoms under various conditions (e.g., temperature, pressure, flux composition), these models can help optimize crystal growth procedures and control the final material properties. acs.org
First-Principles Calculations for Structure-Property Relationships
First-principles calculations, predominantly based on Density Functional Theory (DFT), are a cornerstone of modern computational materials science. unitn.it They allow for the prediction of a material's properties based solely on its atomic composition and structure, without any experimental input. This approach is critical for establishing the fundamental relationship between the atomic-level structure of this compound and its resulting electronic, vibrational, and mechanical properties.
One of the significant achievements of computational materials science has been the ability to predict the stable crystal structure of a compound from its chemical formula alone. aip.org While once considered a major challenge, modern structure prediction algorithms can now effectively explore the potential energy landscape to identify the most energetically favorable atomic arrangements. aip.orgnih.gov
For this compound, these methods can be used to:
Confirm the ground-state crystal structure (e.g., rock-salt, zinc-blende).
Predict potential phase transitions to other structures under high pressure, as has been calculated for related compounds like Indium Arsenide (InAs), which is predicted to transition from a zinc-blende to a rock-salt structure at 4.7 GPa. cdnsciencepub.com
Investigate the structure of surfaces and interfaces, which is crucial for device applications. nih.govacs.org For example, the CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method has been used to predict stable interface structures between other tin compounds like tin sulfide (B99878) (SnS) and zinc sulfide (ZnS). acs.org
Once a stable crystal structure is determined, first-principles calculations can be employed to simulate a wide array of physical properties with high accuracy.
Electronic Properties: These calculations reveal how electrons behave within the material, which dictates its electrical and optical characteristics. Key simulated properties include:
Electronic Band Structure: This describes the allowed energy levels for electrons and determines whether the material is a metal, semiconductor, or insulator. For semiconductors, it reveals the nature (direct or indirect) and magnitude of the band gap.
Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level.
Effective Mass: The effective mass of electrons and holes is a crucial parameter for predicting charge carrier mobility.
DFT calculations have been extensively used to study these properties in related arsenide compounds. For example, detailed calculations for zinc-blende Indium Arsenide (InAs) have successfully reproduced the experimentally measured band gap and effective masses. mdpi.com
| Property | Calculated Value | Experimental Value |
|---|---|---|
| Band Gap (Direct at Γ point) | 0.360 eV | ~0.36 eV (Room Temp.) |
| Electron Effective Mass (m/m₀) | 0.024 | 0.023 - 0.027 |
| Light-Hole Effective Mass (m/m₀) | 0.027 | 0.026 |
| Heavy-Hole Effective Mass (m*/m₀) | 0.39 | 0.41 |
Vibrational Properties: These properties are determined by the collective vibrations of atoms in the crystal lattice, known as phonons. Simulating these vibrations is key to understanding a material's thermal properties.
Phonon Dispersion: This relationship between the frequency and wavelength of lattice vibrations is fundamental to a material's thermal behavior.
Thermal Conductivity: By calculating phonon scattering rates, it is possible to predict the lattice thermal conductivity.
Grüneisen Parameters: These describe how vibrational frequencies change with volume and are related to thermal expansion. mdpi.com
Such calculations have been performed for materials like Boron Arsenide (BAs) to understand its high thermal conductivity by analyzing its phonon properties. aip.org Similar simulations for this compound can elucidate its potential for thermal management applications.
Application of Machine Learning Interatomic Potentials in Simulations
While first-principles methods like DFT are highly accurate, they are computationally expensive, limiting their application to relatively small systems (hundreds of atoms) and short timescales (picoseconds). arxiv.org Machine Learning Interatomic Potentials (MLIPs) have emerged as a revolutionary approach to overcome this limitation. sciengine.com
MLIPs use flexible functional forms, such as neural networks, trained on a large dataset of energies and forces generated by first-principles calculations. arxiv.org Once trained, these potentials can reproduce the accuracy of quantum mechanics at a fraction of the computational cost, enabling large-scale molecular dynamics simulations involving millions of atoms over nanoseconds or longer. arxiv.orgresearchgate.net
The workflow for developing and using an MLIP involves:
Data Generation: Performing numerous DFT calculations on a variety of atomic configurations to create a comprehensive training dataset.
Model Training: Using machine learning algorithms to "learn" the relationship between the local atomic environment and the potential energy surface.
Large-Scale Simulation: Deploying the trained MLIP in classical molecular dynamics engines to simulate complex phenomena.
MLIPs have been successfully used to investigate thermal transport in materials like cobalt antimonide (CoSb₃) and to accelerate simulations of thermal decomposition. nih.govresearchgate.net For this compound, MLIPs open the door to accurately simulating complex, large-scale phenomena that are inaccessible to traditional first-principles methods, such as defect migration, dislocation dynamics, and the precise determination of thermal conductivity.
Specialized Material Characterization Techniques for Tin Arsenide Research
Elemental Compositional Analysis
Verifying the precise elemental composition and purity of tin arsenide is a foundational step in its characterization. Techniques such as Energy Dispersive X-ray Spectroscopy (EDS), Wavelength Dispersive X-ray (WDX) Analysis, and Secondary Ion Mass Spectrometry (SIMS) provide critical data on stoichiometry, impurity levels, and elemental distribution.
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a standard analytical technique coupled with electron microscopy (SEM or TEM) to perform elemental analysis on a sample. thermofisher.com When the electron beam of the microscope strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fall to fill the vacancies, emitting X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated. An EDS detector measures the energy and intensity of these X-rays to identify the elements present in the sample and their relative abundance. thermofisher.comresearchgate.net
In the context of this compound research, EDS is routinely used for:
Stoichiometric Verification : Confirming the atomic ratio of tin (Sn) to arsenic (As) in synthesized crystals or thin films.
Impurity Detection : Identifying the presence of unintended elements from precursors or contamination during synthesis. While standard EDS has detection limits in the range of 0.1 to 1 atomic %, more advanced systems can detect trace elements with concentrations as low as ~0.02 wt.%. thermofisher.com
Elemental Mapping : Visualizing the spatial distribution of tin and arsenic across a sample's surface, which is useful for assessing the homogeneity of thin films or the distribution of different phases. mdpi.comhitachi-hightech.com
For example, in the analysis of a gallium arsenide single crystal, high-resolution EDX mapping can clearly distinguish the atomic columns of gallium and arsenic, demonstrating its capability for atomic-level elemental site identification. hitachi-hightech.com
Table 1: Example of EDS Data for an Arsenide Compound
| Element | Weight % | Atomic % |
|---|---|---|
| As K | 72.35 | 48.56 |
| Sn L | 27.65 | 51.44 |
| Total | 100.00 | 100.00 |
Note: This table is illustrative and represents hypothetical data for a nearly stoichiometric this compound sample.
Wavelength Dispersive X-ray (WDX or WDS) analysis is another method for determining elemental composition, often used as a complementary technique to EDS. Like EDS, it analyzes the characteristic X-rays produced when a sample is bombarded with electrons. However, instead of measuring the energy of the X-rays directly, WDX uses diffracting crystals to separate the X-rays based on their wavelength before they reach the detector.
This approach gives WDX several advantages over EDS:
Higher Energy Resolution : WDX can distinguish between X-ray peaks that are very close in energy, which is crucial for avoiding misidentification of elements with overlapping spectral lines.
Lower Detection Limits : WDX typically offers detection limits that are an order of magnitude better than EDS, allowing for more accurate trace element analysis.
Improved Accuracy : The higher peak-to-background ratio in WDX spectra leads to more precise quantitative analysis.
In the synthesis of arsenide thin films, such as titanium arsenide, WDX analysis has been used to confirm a 1:1 atomic ratio of titanium to arsenic. researchgate.net This high level of accuracy is essential for correlating the stoichiometry of this compound with its observed physical and electronic properties.
Secondary Ion Mass Spectrometry (SIMS) is an exceptionally sensitive surface analysis technique used to determine the elemental and isotopic composition of a material's surface and near-surface regions. researchgate.net The technique works by bombarding the sample surface with a focused primary ion beam (e.g., Cs+, O2+). This causes atoms and small clusters of atoms to be sputtered from the surface, a fraction of which are ionized. These "secondary ions" are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio.
One of the most powerful applications of SIMS is depth profiling. By continuously sputtering the sample with the primary ion beam, the technique can analyze the material layer by layer, generating a profile of elemental concentration as a function of depth. measurlabs.comaip.org This is invaluable in semiconductor research for:
Dopant Profiling : Measuring the concentration and distribution of dopant atoms within the this compound lattice.
Interface Analysis : Characterizing the sharpness and chemical composition of interfaces in multilayer structures, such as a this compound film on a substrate. dntb.gov.ua
Contamination Analysis : Detecting trace impurities at surfaces or interfaces with detection limits in the parts-per-billion (ppb) range. measurlabs.com
The high sensitivity and excellent depth resolution (down to a few nanometers) make SIMS a critical tool for quality control and process development in the fabrication of devices based on this compound. researchgate.netaip.org
Electrical Transport Measurements (General Academic Relevance)
Understanding the electrical transport properties of this compound is fundamental to assessing its potential for electronic and thermoelectric applications. These measurements reveal key parameters like carrier concentration, mobility, electrical conductivity, and the Seebeck coefficient.
The Hall effect measurement is a primary method for characterizing the electronic properties of semiconductor materials. qdusa.com When a current-carrying conductor or semiconductor is placed in a magnetic field perpendicular to the direction of the current, a transverse voltage, known as the Hall voltage (VH), is generated. tek.comeetimes.com
The measurement provides three critical parameters:
Carrier Type : The polarity of the Hall voltage indicates whether the majority charge carriers are electrons (negative VH) or holes (positive VH).
Carrier Density (n) : The magnitude of the Hall voltage is inversely proportional to the number of charge carriers per unit volume.
Carrier Mobility (μ) : By combining the Hall measurement with a resistivity (ρ) measurement, the carrier mobility can be calculated. Mobility is a measure of how easily charge carriers can move through the material.
The van der Pauw method is a common technique for performing these measurements on samples of arbitrary shape. qdusa.comresearchgate.net Temperature-dependent Hall measurements are particularly insightful, as they can reveal information about scattering mechanisms and defect states within the material. researchgate.net
Table 2: Key Parameters from Hall Effect Measurements
| Parameter | Symbol | Description | Unit |
|---|---|---|---|
| Hall Voltage | VH | Transverse voltage generated by the magnetic field. | V |
| Carrier Density | n | Number of mobile charge carriers per unit volume. | cm-3 |
| Carrier Mobility | μ | Velocity of charge carriers per unit of electric field. | cm2/(V·s) |
| Resistivity | ρ | Measure of the material's opposition to current flow. | Ω·cm |
For applications in thermoelectrics, the electrical conductivity (σ) and the Seebeck coefficient (S) are the most important transport properties.
Electrical Conductivity (σ) : The reciprocal of electrical resistivity (σ = 1/ρ), it measures a material's ability to conduct electric current. periodictable.com In semiconductors, conductivity is directly proportional to both the carrier density (n) and the carrier mobility (μ).
Seebeck Coefficient (S) : Also known as thermopower, this coefficient describes the magnitude of the electrical voltage generated across a material when a temperature difference is applied. The sign of the Seebeck coefficient also indicates the dominant charge carrier type (negative for electrons, positive for holes).
Both properties are highly dependent on temperature and carrier concentration. uq.edu.au In many thermoelectric materials, there is a trade-off: increasing the carrier concentration (e.g., through doping) typically increases electrical conductivity but decreases the Seebeck coefficient. uq.edu.au The thermoelectric power factor (PF = S²σ), which is a key metric for a material's performance, is optimized by balancing these two properties.
Research on Zintl arsenides like EuCuAs shows that the electrical resistivity and Seebeck coefficient generally increase with temperature, which is characteristic of metallic or heavily doped semiconductor behavior. chemrxiv.org Anisotropic, or direction-dependent, transport properties are also common in layered materials. chemrxiv.org
Table 3: Example of Temperature-Dependent Thermoelectric Properties for an Arsenide Compound
| Temperature (K) | Electrical Resistivity (ρ) (mΩ·cm) | Seebeck Coefficient (S) (μV/K) | Power Factor (PF) (mW/mK²) |
|---|---|---|---|
| 300 | 2.5 | 50 | 0.10 |
| 400 | 3.0 | 75 | 0.19 |
| 500 | 3.8 | 90 | 0.21 |
| 600 | 4.5 | 110 | 0.27 |
| 700 | 5.2 | 125 | 0.30 |
Note: This table is illustrative, based on general trends observed in arsenide thermoelectric materials.
Magnetic Susceptibility Studies in Related Alloyscdnsciencepub.com
Research into the magnetic properties of this compound is often complemented by studying related binary and ternary alloy systems. These investigations provide crucial context and predictive insights into the electronic and magnetic nature of tin-based arsenides. By examining the effects of tin or arsenic as solutes in other metals, as well as the magnetic behavior of various metal arsenides, a broader understanding of the potential characteristics of this compound can be formulated.
Studies on diamagnetic alloys have shown that the introduction of elements like tin and arsenic as solutes into metals such as copper and silver significantly alters the magnetic susceptibility of the host metal. cdnsciencepub.comresearchgate.net Research on the solid solutions of copper with tin and silver with arsenic, among other elements, revealed that the magnetic susceptibility varies with the concentration of the solute. cdnsciencepub.comresearchgate.net For instance, in copper-tin solid-solution alloys, the magnetic susceptibility varies linearly with the atomic percentage of tin, but not as a simple weighted average of the individual components' susceptibilities, underscoring the necessity of experimental measurements for each composition. arxiv.org The increase in diamagnetism in these alloys is attributed to both the diamagnetism of the solute ion and a decrease in the paramagnetic susceptibility of the conduction electrons. researchgate.net
The broader family of transition-metal arsenides (TAs) exhibits a wide range of magnetic behaviors, from diamagnetism and Pauli paramagnetism to complex antiferromagnetic and ferromagnetic ordering. uottawa.ca For example, arsenides of tantalum (TaAs) and niobium (NbAs) are diamagnetic, while those of cobalt (CoAs), vanadium (VAs), titanium (TiAs), nickel (NiAs), and ruthenium (RuAs) are generally Pauli paramagnetic. uottawa.ca In contrast, iron arsenide (FeAs) and chromium arsenide (CrAs) display long-range antiferromagnetic order. uottawa.ca Manganese arsenide (MnAs) is ferromagnetic below approximately 317 K. uottawa.ca The study of ternary arsenides, such as the ferromagnetic CrNiAs, further illustrates the complex magnetic interactions that can arise in these materials. iaea.org The temperature dependence of magnetic susceptibility in CrNiAs follows the modified Curie–Weiss law above its Curie temperature of ~172 K. iaea.org
Investigations into other tin-containing alloys also offer valuable perspectives. For example, measurements on tin-rich bismuth-tin (Bi-Sn) alloys show they are paramagnetic, with susceptibility values greater than that of pure tin. aip.org This behavior is attributed to the Pauli spin paramagnetic susceptibility. aip.org Conversely, bismuth-rich alloys are diamagnetic. aip.org Studies on rare earth-tin alloys, such as R5Sn4 (where R = Tb, Dy, Ho, Er), reveal complex magnetic structures, including ferrimagnetic and antiferromagnetic-paramagnetic phase transitions.
These studies on related systems are fundamental. The findings from copper-tin and silver-arsenic alloys highlight the significant influence of tin and arsenic on the electronic structure and magnetic response of a metallic host. cdnsciencepub.comresearchgate.netarxiv.org The diverse magnetic properties observed in transition-metal arsenides demonstrate that the magnetic state is highly dependent on the specific metallic element bonded to arsenic. uottawa.ca This body of research collectively suggests that the magnetic properties of this compound are likely to be sensitive to its precise stoichiometry and crystalline structure.
Table 1: Magnetic Properties of Selected Tin and Arsenide-Containing Alloys
This table summarizes the observed magnetic behavior and transition temperatures for various alloys related to this compound, as discussed in the accompanying text.
| Alloy System | Magnetic Behavior | Transition Temperature(s) | Source(s) |
| Transition-Metal Arsenides | |||
| CrAs | Antiferromagnetic | TN ≈ 260 K | uottawa.ca |
| MnAs | Ferromagnetic | TC ≈ 317 K | uottawa.ca |
| FeAs | Antiferromagnetic | TN ≈ 71 K | uottawa.ca |
| RuAs | Pauli Paramagnetic | - | uottawa.ca |
| TaAs | Diamagnetic | - | uottawa.ca |
| NbAs | Diamagnetic | - | uottawa.ca |
| CrNiAs | Ferromagnetic | TC ≈ 171.9 K | iaea.org |
| Tin-Containing Alloys | |||
| Cu-Sn | Diamagnetic (Solid Solution) | - | arxiv.org |
| Bi-Sn (Sn-rich) | Paramagnetic | - | aip.org |
| Tb5Sn4 | Ferrimagnetic | TC ≈ 84 K, Spin re-orientation at ~54 K | |
| Dy5Sn4 | Antiferromagnetic | TN ≈ 22 K | |
| Arsenic-Containing Alloys | |||
| Ag-As | Diamagnetic (Solid Solution) | - | cdnsciencepub.comresearchgate.net |
Emerging Applications in Advanced Materials Science
Superconducting Materials Development
Tin arsenide (SnAs) has been identified as a noteworthy binary superconductor. arxiv.orgaps.orgresearchgate.net Comprehensive studies of its physical properties reveal characteristics consistent with conventional superconductivity. arxiv.orgaps.orgresearchgate.netkirensky.ru The material exhibits a rock-salt crystal structure (Fm-3m) and enters a superconducting state at a critical temperature (Tc) of approximately 4 K. researchgate.netiphy.ac.cn
Research involving specific heat, magnetic susceptibility, magnetotransport measurements, and Andreev reflection spectroscopy has shown that the temperature dependencies of the superconducting gap and specific heat align well with the Bardeen-Cooper-Schrieffer (BCS) theory for single-band superconductors with an isotropic s-wave order parameter. arxiv.orgaps.orgresearchgate.netkirensky.ru Despite the presence of spin-orbit coupling, experimental data have not indicated any signs of unconventional superconductivity. arxiv.orgaps.orgresearchgate.netkirensky.ru The characteristic BCS ratio, 2Δ/kBTc, has been determined to be between 3.48 and 3.73, which is very close to the weak-coupling limit value of 3.53 predicted by the BCS theory. arxiv.orgaps.orgresearchgate.net
The electronic band structure of SnAs has been investigated using angle-resolved photoemission spectroscopy (ARPES) and density functional theory (DFT). arxiv.orgaps.orgresearchgate.netkirensky.ru These studies have been crucial in understanding the electronic properties that give rise to its superconductivity. arxiv.orgaps.orgresearchgate.netkirensky.ru Comparisons between experimental ARPES data and DFT calculations suggest that a (111) slab model better describes the electronic spectrum than a bulk model. arxiv.orgaps.orgresearchgate.netkirensky.ru
Efforts to enhance the superconducting properties of SnAs-based materials are ongoing. One approach involves the application of pressure to layered SnAs compounds like Li0.6Sn2As2 and NaSnAs. iphy.ac.cn This method has been shown to induce a structural transformation from trigonal SnAs3 units to square SnAs4 units, resulting in a significant increase in the critical temperature. iphy.ac.cn This structural reorientation facilitates electron hopping within the square 2D lattice, thereby boosting superconductivity. iphy.ac.cn
Another area of research focuses on layered this compound compounds such as NaSn2As2, which also exhibit superconductivity. sciencedaily.comstfc.ac.uk The exploration of different crystal structures and compositions within the SnAs family continues to be a promising avenue for the discovery of new superconducting materials. sciencedaily.com
Table 11.1.1: Superconducting Properties of this compound (SnAs)
| Property | Value | Source(s) |
| Crystal Structure | Rock-salt (Fm-3m) | iphy.ac.cn |
| Critical Temperature (Tc) | ~4 K | researchgate.net |
| Superconducting Gap | Isotropic s-wave | arxiv.orgaps.orgresearchgate.netkirensky.ru |
| BCS Ratio (2Δ/kBTc) | 3.48 – 3.73 | arxiv.orgaps.orgresearchgate.net |
| Nature of Superconductivity | Conventional (BCS type) | arxiv.orgaps.orgresearchgate.netkirensky.ru |
Optoelectronic Devices and Photonics
This compound (SnAs) is a crystalline solid with semiconductor properties that make it suitable for various photo-optic and optoelectronic applications. nanorh.comamericanelements.com Its utility in this domain stems from its electronic and optical characteristics. nanorh.com
Application in Photo-Optic Systems
This compound is utilized in photo-optic applications due to its semiconducting nature. americanelements.com It can be employed in the fabrication of various semiconductor devices, including diodes and transistors, owing to its appropriate bandgap and electronic properties. nanorh.com The ability of SnAs to interact with light makes it a candidate for components within broader photo-optic systems. nanorh.comamericanelements.com
Infrared (IR) Applications of Nanocrystals
This compound demonstrates effectiveness in infrared (IR) detection. nanorh.com This capability is rooted in its ability to absorb and react to infrared radiation, making it valuable for applications such as thermal imaging, spectroscopy, and other sensing technologies. nanorh.com In the form of nanocrystals, this compound's properties can be further tailored for specific IR applications. The use of SnAs in optoelectronic devices often targets the mid-infrared range, where it can be used in the production of light-emitting diodes (LEDs) and laser diodes. nanorh.com
Thermoelectric Materials for Energy Conversion
This compound (SnAs) and related compounds are being investigated for their potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy and vice versa. nanorh.comresearchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. acs.orgaip.orgfrontiersin.org
Research into SnAs-based materials for thermoelectric applications has shown promising results. For instance, the van der Waals-type layered rhombohedral compound EuSn2As2 has been studied for its thermoelectric transport properties. researchgate.net Polycrystalline samples of this material exhibit n-type semiconductor behavior. researchgate.net Similarly, the Zintl compounds EuIn2As2-xPx and SrSn2As2 have been examined, showing p-type polarity and demonstrating the potential for As/P-based Zintl compounds in thermoelectricity. acs.org
Table 11.3.1: Thermoelectric Properties of Selected this compound-Based Compounds
| Compound | Type | Carrier Concentration (at 300K) | Power Factor (at ~600K) | ZT (at 773K) | Lattice Thermal Conductivity (κl) (at 673K) | Source(s) |
| EuSn2As2 | n-type | - | - | - | 1.57 W·m⁻¹·K⁻¹ | researchgate.net |
| EuIn2As2-xPx (x=0.2) | p-type | ~10¹⁹ cm⁻³ | ~1 mW m⁻¹ K⁻² | 0.29 | - | acs.org |
| SrSn2As2 | p-type | ~10²¹ cm⁻³ | - | - | 1.6–2.0 W m⁻¹ K⁻¹ | acs.org |
Strategies for Enhanced Thermoelectric Performance
Several strategies are being explored to improve the thermoelectric performance of materials like this compound. The primary goal is to increase the power factor (S²σ) while minimizing the thermal conductivity (κ). acs.orgresearchgate.netnsf.gov
Key strategies include:
Band Structure Engineering: This involves modifying the electronic band structure to enhance the Seebeck coefficient without significantly decreasing electrical conductivity. researchgate.net Techniques like creating resonant levels and converging electronic bands are employed. researchgate.netmdpi.com
Nanostructuring: Introducing nanoscale features, such as grain boundaries and interfaces, can effectively scatter phonons, thereby reducing the lattice thermal conductivity. acs.orgaip.orgresearchgate.net This approach has been successful in various thermoelectric materials. acs.org
Doping and Alloying: The introduction of dopants or the creation of solid solutions can optimize the carrier concentration to maximize the power factor. aip.orgresearchgate.net For example, doping silver into tin selenide (B1212193) has been shown to improve its power factor. aip.org In the context of SnAs-based compounds, substituting elements can tune the carrier concentration, as seen in EuIn2As2-xPx. acs.org
Reducing Thermal Conductivity: A key to a high ZT value is low thermal conductivity. nsf.gov This can be achieved by increasing phonon scattering through methods like introducing disorder or through strain engineering. nsf.gov For instance, applying biaxial compressive strain to indium arsenide has been shown to reduce its in-plane thermal conductivity. nsf.gov
Novel Quantum Devices and Materials Platforms
This compound is of interest in the research and development of quantum materials and advanced electronic structures, which could lead to new technologies for future electronic devices. nanorh.com The unique properties of materials at the quantum level are being harnessed to create novel devices with enhanced functionalities.
Hybrid semiconductor-superconductor nanostructures are a key area of research for developing next-generation quantum devices such as gate-tunable couplers, superconducting qubits, and qubits based on Majorana zero modes. nih.govacs.org In this context, materials like indium arsenide (InAs) are integrated with superconductors. nih.govacs.org One promising technique is hybrid template-assisted selective epitaxy (hybrid-TASE), where a crystalline semiconductor like InAs is grown inside a template that already contains superconducting elements, such as titanium nitride (TiN). nih.govacs.org This method allows for the creation of sharp semiconductor-superconductor interfaces. nih.govacs.org
The development of quantum materials also involves exploring new classes of materials with unique properties, such as 2D materials, topological insulators, and heavy fermion materials. oxinst.com The fabrication and characterization of these novel materials are essential for advancing quantum technologies. oxinst.com The goal is to design and engineer novel charge, spin, and orbital states in various quantum systems. oist.jp
Future Research Directions and Unexplored Avenues in Tin Arsenide Studies
Exploration of New Stoichiometries and Metastable Phases
The investigation into novel stoichiometries and metastable phases of tin arsenide represents a significant frontier in materials science. While the common SnAs and Sn₄As₃ phases are known, the vast compositional landscape of the tin-arsenic system remains largely uncharted. Future research is poised to explore this landscape through a combination of advanced synthesis techniques and computational modeling.
High-pressure synthesis stands out as a particularly promising method for discovering new this compound compounds. The application of extreme pressures can alter the thermodynamic landscape, favoring the formation of stoichiometries and crystal structures that are inaccessible under ambient conditions. This approach has been successfully employed to create unprecedented inorganic compounds in other material systems and holds immense potential for the Sn-As system. The ability of pressure to shorten interatomic distances can lead to enhanced chemical reactivity and the stabilization of dense, novel crystal structures.
Complementing these experimental efforts, computational materials science offers a powerful tool for predicting the existence and properties of new this compound phases. First-principles calculations, based on density functional theory (DFT), can be used to map the phase space of the Sn-As system and identify potentially stable or metastable compounds. These theoretical predictions can then guide experimental synthesis efforts, significantly accelerating the discovery of new materials. Machine learning potentials, trained on DFT data, are also emerging as a valuable tool for exploring vast compositional spaces with high accuracy.
The discovery of new this compound stoichiometries and metastable phases could unlock a range of novel electronic, optical, and thermoelectric properties, expanding the application space for this versatile compound.
Advanced Control over Nanocrystal Size Distribution and Morphologies
Recent advancements have demonstrated the successful synthesis of size-tunable this compound (SnAs) nanocrystals with a narrow size distribution, typically in the range of 3.2 to 8.0 nanometers. This control over size is a critical first step, as the quantum confinement effects at the nanoscale can significantly alter the material's properties. However, the next frontier in this area lies in achieving even more precise control over the size distribution and, crucially, in mastering the synthesis of diverse nanocrystal morphologies.
While spherical or quasi-spherical nanocrystals have been the primary focus, future research will undoubtedly target the creation of more complex shapes such as nanorods, nanosheets, and quantum dots. The morphology of a nanocrystal plays a pivotal role in determining its physical and chemical properties. For instance, one-dimensional nanorods could exhibit anisotropic optical and electronic properties, while two-dimensional nanosheets could be ideal for applications in flexible electronics and catalysis.
To achieve this level of control, researchers will need to explore a variety of synthetic strategies. This includes the fine-tuning of reaction parameters such as precursor concentration, temperature, and reaction time. The role of ligands and capping agents will also be a key area of investigation, as these molecules can selectively bind to different crystal facets, thereby directing the growth of the nanocrystal into specific shapes. Techniques that have been successfully applied to other semiconductor nanocrystals, such as seeded growth and colloidal atomic layer deposition, could also be adapted for this compound.
The ability to produce this compound nanocrystals with precisely controlled sizes and a variety of well-defined morphologies will open up new avenues for their application in fields ranging from optoelectronics and thermoelectrics to bio-imaging and sensing.
| Parameter | Current Achievement | Future Goal |
| Size Control | Tunable in the 3.2-8.0 nm range | Sub-nanometer precision |
| Size Distribution | Narrow | Monodisperse |
| Morphology | Quasi-spherical nanocrystals | Controlled synthesis of nanorods, nanosheets, quantum dots, etc. |
In Situ Characterization Techniques for Growth and Phase Transitions
A deeper understanding of the fundamental mechanisms governing the formation and transformation of this compound requires real-time observation of these processes. In situ characterization techniques offer a powerful lens through which to view the dynamic evolution of materials during synthesis and phase transitions. The application of these techniques to this compound is a largely unexplored but highly promising research avenue.
In situ transmission electron microscopy (TEM) is a particularly valuable tool for studying nanocrystal growth at the atomic scale. By using a specialized liquid or gas cell within the TEM, researchers can directly observe the nucleation and growth of this compound nanocrystals in their native environment. This would provide unprecedented insights into the roles of precursors, ligands, and reaction conditions in controlling the size, shape, and crystallinity of the final product. Real-time imaging can reveal intermediate species, growth kinetics, and defect formation, all of which are crucial for developing more precise and reproducible synthesis protocols.
Similarly, in situ X-ray diffraction (XRD) can provide real-time structural information during the synthesis of bulk or thin-film this compound, as well as during phase transitions induced by temperature or pressure. By monitoring the changes in the XRD pattern as a reaction proceeds, researchers can identify the formation of different crystalline phases, track the evolution of lattice parameters, and determine the kinetics of phase transformations. This information is vital for understanding the thermodynamic and kinetic factors that govern the formation of both stable and metastable this compound compounds.
The integration of these in situ techniques into the study of this compound will undoubtedly lead to a more comprehensive understanding of its formation and behavior, paving the way for the rational design and synthesis of materials with tailored properties.
Comprehensive Understanding of Phonon-Electron Decoupling Mechanisms
The efficiency of thermoelectric materials is intrinsically linked to their ability to conduct electricity well while impeding the flow of heat. This requires a delicate balance of electron and phonon transport properties. A key strategy for enhancing thermoelectric performance is to decouple the movement of electrons and phonons, allowing for high electrical conductivity without a correspondingly high thermal conductivity. The exploration of phonon-electron decoupling mechanisms in this compound is a critical area for future research.
The thermal conductivity in a solid is comprised of contributions from both electrons and the lattice vibrations known as phonons. In many promising thermoelectric materials, such as tin selenide (B1212193) and lead telluride, low thermal conductivity is achieved through strong phonon scattering. This scattering can be induced by various mechanisms, including anharmonicity in the crystal lattice, the presence of point defects, and nanostructuring.
Future investigations into this compound should focus on understanding the fundamental nature of electron-phonon coupling and identifying strategies to manipulate it. This will involve a combination of experimental measurements and theoretical calculations. Advanced techniques such as inelastic neutron scattering can be used to probe the phonon dispersion and identify the dominant scattering mechanisms. First-principles calculations can provide a detailed picture of the electron-phonon interaction and guide the design of materials with optimized thermoelectric properties.
One promising avenue is the exploration of nanostructured this compound. The introduction of interfaces in nanomaterials can effectively scatter phonons while having a lesser impact on electron transport, thereby decoupling the two. Another approach could involve the creation of solid solutions by alloying this compound with other elements. The resulting mass and strain fluctuations in the crystal lattice can enhance phonon scattering. A thorough understanding of these mechanisms will be essential for unlocking the full thermoelectric potential of this compound.
Further Elucidation of Topological Properties and Their Manifestations
The discovery of topological materials has revolutionized our understanding of condensed matter physics, and this compound has emerged as a promising candidate in this exciting field. Topological materials possess unique electronic states that are protected by symmetry, leading to exotic properties such as dissipationless surface currents. Preliminary studies have suggested that this compound may host non-trivial topological phases, but a comprehensive understanding of these properties and their physical manifestations is still in its infancy.
Future research in this area will focus on both theoretical predictions and experimental verification of the topological nature of this compound. First-principles calculations of the electronic band structure will be crucial for identifying the characteristic features of topological phases, such as band inversions and the presence of Dirac or Weyl points. These theoretical models can also predict the existence of protected surface states, which are a hallmark of topological materials.
Experimentally, techniques such as angle-resolved photoemission spectroscopy (ARPES) will be indispensable for directly visualizing the electronic band structure and confirming the existence of topological surface states. Transport measurements, including magnetotransport and the quantum Hall effect, can provide further evidence for the topological nature of the material by probing the unique behavior of electrons in these protected states.
The potential implications of discovering and understanding topological properties in this compound are vast. Topological insulators, for example, could be used in the development of spintronic devices and quantum computers. The interplay between superconductivity and topological phases in this compound is another exciting avenue for exploration, with the potential to lead to the discovery of novel quantum phenomena. A concerted effort to elucidate the topological properties of this compound will not only advance our fundamental understanding of this material but also open up new possibilities for its use in next-generation electronic and quantum technologies.
Q & A
Which frameworks (e.g., FINER criteria) apply to evaluating this compound research questions?
- Methodological Answer: Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to assess project viability. For example, a question on this compound’s topological insulator properties must address feasibility (e.g., equipment access), novelty (e.g., unexplored doping effects), and relevance to quantum computing .
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